8-PIP-cAMP
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C15H21N6O6P |
|---|---|
Peso molecular |
412.34 g/mol |
Nombre IUPAC |
(4aR,6R,7R,7aS)-6-(6-amino-8-piperidin-1-ylpurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C15H21N6O6P/c16-12-9-13(18-7-17-12)21(15(19-9)20-4-2-1-3-5-20)14-10(22)11-8(26-14)6-25-28(23,24)27-11/h7-8,10-11,14,22H,1-6H2,(H,23,24)(H2,16,17,18)/t8-,10-,11-,14-/m1/s1 |
Clave InChI |
KBRGEUZQYNIAKB-IDTAVKCVSA-N |
SMILES |
C1CCN(CC1)C2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=O)(O5)O)O)N |
SMILES isomérico |
C1CCN(CC1)C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=O)(O5)O)O)N |
SMILES canónico |
C1CCN(CC1)C2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=O)(O5)O)O)N |
Sinónimos |
8-PIP-cAMP 8-piperidinoadenosine-3',5'-cyclic monophosphate |
Origen del producto |
United States |
Foundational & Exploratory
The Mechanism of Action of 8-PIP-cAMP in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of 8-Piperidino-adenosine-3',5'-cyclic monophosphate (8-PIP-cAMP), a selective activator of cAMP-dependent Protein Kinase A type I (PKA-I), in the context of cancer cell biology. This document synthesizes findings from key research, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanism of Action
Cyclic AMP (cAMP) is a ubiquitous second messenger that can inhibit the proliferation of several types of tumor cells.[1][2] Its effects are primarily mediated by two families of effector proteins: Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac). PKA exists as two major isozymes, type I (PKA-I) and type II (PKA-II), which exhibit differential expression in various tissues and play distinct roles in cell growth and differentiation.[3] Notably, PKA-I is often upregulated in cancer cells and is associated with cell proliferation.[1]
This compound is a site-selective cAMP analog that, when used in combination with other analogs such as 8-aminohexylamino-cAMP (8-HA-cAMP), synergistically and selectively activates the PKA-I isozyme.[1] Research has demonstrated that this selective activation of PKA-I has a potent antiproliferative effect on specific cancer cell lines, particularly those with activating mutations in the BRAF oncogene.[2]
The primary mechanism of action for the PKA-I selective analog combination is the induction of cell cycle arrest at the G0/G1 phase, rather than the induction of apoptosis.[1] This growth arrest is mediated through the inhibition of the Ras/Raf/MEK/ERK signaling cascade, a critical pathway for cell proliferation that is often constitutively active in cancers with BRAF mutations.[1][4] Specifically, the activation of PKA-I leads to a significant reduction in the phosphorylation of ERK1/2, a key downstream effector in this pathway.[1]
Quantitative Data on the Effects of PKA-I Selective cAMP Analogs
The antiproliferative effects of the PKA-I selective cAMP analog pair (this compound and 8-HA-cAMP) have been quantified in various human cancer cell lines. The data below is summarized from a key study by Lucchi S, et al. (2011).[1]
Cell Viability
The following table summarizes the dose-dependent effect of a 72-hour treatment with an equimolar combination of this compound and 8-HA-cAMP on the viability of different cancer cell lines, as measured by the MTT assay.
| Cell Line | BRAF Status | Treatment Concentration (µM) | Mean Cell Viability (% of Control) |
| ARO | V600E Mutant | 1 | ~80% |
| 10 | ~60% | ||
| 100 | ~30% | ||
| NPA | V600E Mutant | 1 | ~90% |
| 10 | ~70% | ||
| 100 | ~40% | ||
| WRO | Wild-Type | 1 | ~100% |
| 10 | ~100% | ||
| 100 | ~90% |
Data is estimated from graphical representations in Lucchi S, et al. (2011) and presented as approximate values.
Cell Cycle Distribution
Treatment with PKA-I selective analogs (100 µM each for 72 hours) alters the cell cycle distribution in BRAF-mutant cancer cells, leading to an accumulation of cells in the G0/G1 phase.
| Cell Line | Treatment | Sub-G0/G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |
| ARO | Control | 1.04 ± 0.19 | 49.37 ± 5.56 | 16.25 ± 3.4 | 32.62 ± 6.99 |
| PKA-I Analogs | 1.11 ± 0.20 | 59.03 ± 4.59* | 12.52 ± 1.10 | 24.29 ± 4.26 | |
| NPA | Control | 1.81 ± 0.15 | 57.21 ± 2.06 | 20.56 ± 1.44 | 19.6 ± 1.17 |
| PKA-I Analogs | 2.88 ± 0.69 | 61.34 ± 1.73 | 17.81 ± 1.24 | 17.19 ± 1.26 | |
| WRO | Control | 3.30 ± 0.25 | 50.11 ± 0.69 | 16.06 ± 1.79 | 30.94 ± 1.77 |
| PKA-I Analogs | 6.165 ± 0.50 | 54.80 ± 3.35 | 15.28 ± 1.71 | 23.99 ± 4.90 |
*Data presented as mean ± SD. P<0.05 vs. control.[4]
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.
References
8-PIP-cAMP: A Technical Guide to its Role in Protein Kinase A Activation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of 8-Piperidino-cAMP (8-PIP-cAMP), a crucial analog of cyclic adenosine monophosphate (cAMP), and its specific role in the activation of cAMP-dependent Protein Kinase A (PKA). We will explore its mechanism of action, isoform selectivity, and its application in research, supported by quantitative data and detailed experimental protocols.
The cAMP/PKA Signaling Pathway: A Primer
The cAMP signaling pathway is a fundamental mechanism for intracellular signal transduction.[1][2] It is initiated by the activation of G protein-coupled receptors, which in turn stimulate adenylyl cyclase to convert ATP into cAMP.[3][4] The primary intracellular effector of cAMP is Protein Kinase A (PKA).[2][4][5]
In its inactive state, PKA exists as a tetrameric holoenzyme, composed of a dimer of two regulatory (R) subunits and two catalytic (C) subunits.[6][7][8] The regulatory subunits bind to and inhibit the catalytic subunits.[9] Mammalian cells express four major isoforms of the R subunit (RIα, RIβ, RIIα, and RIIβ), which contribute to the functional diversity of PKA signaling.[8][10]
Upon an increase in intracellular cAMP levels, four cAMP molecules bind to the two regulatory subunits, two molecules per subunit.[3] This binding induces a significant conformational change in the R subunits, causing them to release the active C subunits.[5][11] The freed catalytic subunits can then phosphorylate a multitude of downstream protein substrates on serine or threonine residues, thereby regulating a wide array of cellular processes, including metabolism, gene transcription, and cell growth.[3][6]
Introduction to this compound
8-Piperidino-cAMP (this compound) is a synthetic, membrane-permeable, and metabolically stable analog of cAMP.[12] Its defining characteristic is its site-selectivity. Each PKA regulatory subunit contains two distinct tandem cAMP-binding domains, designated as site A and site B.[5][11] this compound exhibits a high degree of selectivity for site A of PKA type I (RI) and site B of PKA type II (RII) .[12] This property makes it an invaluable tool for dissecting the isoform-specific functions of PKA.
Mechanism of PKA Activation by this compound
-
Selective Activation of PKA Type I: To preferentially activate PKA-I, this compound (which targets site A) is used in combination with an analog that is selective for site B of PKA-I, such as 2-Cl-8-HA-cAMP.[12]
-
Selective Activation of PKA Type II: To preferentially activate PKA-II, this compound (which targets site B) is used in combination with an analog that is selective for site A of PKA-II, such as 6-MBC-cAMP.[12]
This synergistic approach allows researchers to selectively activate specific PKA isozymes within a cellular context, which is critical for studying their distinct physiological roles.[14] A related compound, Sp-8-PIP-cAMPS, is a lipophilic analog with an even higher selectivity for site B of PKA type II.[15]
Quantitative Data
The following table summarizes the activation constants (EC50) for various cAMP analogs, including a derivative of this compound, in activating different PKA holoenzyme isoforms. The data highlights the selectivity of these compounds.
| Compound | PKA RIα EC50 (nM) | PKA RIIβ EC50 (nM) | Fold Selectivity (RIα vs RIIβ) |
| cAMP | 42 | 45 | 0.9 |
| Sp-8-PIP-cAMP | 5048 | 2959 | 1.7 |
Data adapted from Zhang et al. (2012).[10] Fold selectivity is calculated based on preference for RIα or RIIβ holoenzymes.
Experimental Protocols
Several methodologies are employed to study PKA activation by analogs like this compound.
PKA Activity Assay (Spectrophotometric)
This standard assay measures the transfer of phosphate from ATP to a specific peptide substrate by the PKA catalytic subunit.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing the PKA holoenzyme, a specific PKA peptide substrate (e.g., Kemptide), ATP, and MgCl2.
-
Activation: Add varying concentrations of the cAMP analog (e.g., this compound in combination with a synergistic analog) to initiate PKA activation and subsequent substrate phosphorylation.
-
Quantification: The production of ADP is coupled to the oxidation of NADH through the enzymes pyruvate kinase and lactate dehydrogenase. The decrease in NADH is monitored spectrophotometrically by measuring the absorbance at 340 nm.[10]
Ligand-Regulated Competition (LiReC) Assay
This high-throughput fluorescence anisotropy assay measures the dissociation of the R and C subunits.
Methodology:
-
Principle: A fluorescently labeled, high-affinity peptide inhibitor is used, which competes with the R subunit for binding to the C subunit.[10]
-
Assay Setup: The PKA holoenzyme is incubated with the fluorescent peptide. In the inactive state, the R subunit outcompetes the peptide, resulting in low fluorescence anisotropy.
-
Activation and Measurement: Upon addition of cAMP or its analogs, the R subunit releases the C subunit. The C subunit is then free to bind the fluorescent peptide, causing an increase in fluorescence anisotropy.[6] This change is measured to determine the extent of holoenzyme dissociation and activation.
Kinase Mobility Shift Assay (KiMSA)
KiMSA is a non-radioactive method for quantifying PKA activity based on the electrophoretic mobility shift of a fluorescently labeled substrate.[16]
Methodology:
-
Sample Preparation: PKA can be sourced from purified recombinant protein, total cell extracts, or semi-purified holoenzyme from cell fractions.[16]
-
Kinase Reaction: The PKA sample is incubated in a kinase buffer containing ATP, MgCl2, and a fluorescently-labeled PKA substrate (e.g., Kemptide-FITC).[16]
-
Electrophoresis: The reaction is stopped, and the products are resolved on an agarose gel. The phosphorylated substrate exhibits a different electrophoretic mobility compared to the non-phosphorylated form.
-
Quantification: The gel is imaged, and the bands corresponding to the phosphorylated and non-phosphorylated substrate are quantified using fluorescence densitometry to determine kinase activity.[16]
Conclusion
This compound is a powerful pharmacological tool for the study of PKA signaling. Its unique site selectivity, when leveraged in combination with other complementary cAMP analogs, provides researchers with the ability to dissect the specific roles of PKA-I and PKA-II isoforms. This specificity is essential for understanding the complex and compartmentalized nature of cAMP signaling and for the development of targeted therapeutics aimed at modulating PKA activity in various disease states.
References
- 1. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. Specificity in the cAMP/PKA signaling pathway. Differential expression,regulation, and subcellular localization of subunits of PKA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase A - Wikipedia [en.wikipedia.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Cyclic AMP Analog Blocks Kinase Activation by Stabilizing Inactive Conformation: Conformational Selection Highlights a New Concept in Allosteric Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling through cAMP and cAMP-dependent Protein Kinase: Diverse Strategies for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule AKAP-Protein Kinase A (PKA) Interaction Disruptors That Activate PKA Interfere with Compartmentalized cAMP Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Molecular Basis for Specificity at the Level of the Protein Kinase a Catalytic Subunit [frontiersin.org]
- 9. Phosphorylation of protein kinase A (PKA) regulatory subunit RIα by protein kinase G (PKG) primes PKA for catalytic activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cAMP activation of PKA defines an ancient signaling mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound BIOLOG Life Science Institute [biolog.de]
- 13. researchgate.net [researchgate.net]
- 14. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sp-8-PIP-cAMPS BIOLOG Life Science Institute [biolog.de]
- 16. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
Biophysical Properties of 8-Piperidino-Cyclic AMP and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in cellular signaling. The diverse effects of cAMP are primarily mediated through two main classes of intracellular receptors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). The development of synthetic cAMP analogs with selective affinities for these receptors has been instrumental in dissecting their distinct signaling pathways. This technical guide provides an in-depth overview of the biophysical properties of 8-piperidino-cyclic AMP (8-piperidino-cAMP), a potent and site-selective activator of PKA. Furthermore, it presents a comparative analysis with the widely used Epac-selective agonist, 8-(p-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP), to highlight their differential effects and utility in research.
Core Biophysical Properties
This section details the fundamental chemical and physical characteristics of 8-piperidino-cAMP and its prominent analog, 8-pCPT-2'-O-Me-cAMP.
Table 1: Chemical and Physical Properties
| Property | 8-Piperidino-cyclic AMP | 8-(p-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate |
| Synonyms | 8-PIP-cAMP | 8-pCPT-2'-O-Me-cAMP, 007 |
| CAS Number | 31357-06-9[1][2] | 634207-53-7 |
| Molecular Formula | C₁₅H₂₁N₆O₆P[1] | C₁₇H₁₆ClN₅O₆PS |
| Molecular Weight | 412.34 g/mol [1] | 507.82 g/mol |
| Solubility | Soluble in aqueous solutions. | Soluble in water (up to 100 mM). |
| Stability | Store at -20°C. Solutions are stable for up to three months at -20°C when protected from light. | Store at -20°C. |
Mechanism of Action and Selectivity
The utility of these cAMP analogs lies in their selective activation of downstream effectors. 8-piperidino-cAMP is a well-established selective activator of PKA, while 8-pCPT-2'-O-Me-cAMP is a highly potent and selective activator of Epac.
8-Piperidino-cAMP: A PKA-Selective Activator
8-Piperidino-cAMP exhibits a strong preference for activating PKA over Epac. Its selectivity is further nuanced by its differential affinity for the two distinct cAMP-binding sites (A and B) on the regulatory subunits of PKA isoforms (Type I and Type II). It has been shown to bind with high affinity to site A of the PKA type I regulatory subunit and site B of the type II regulatory subunit. This site-selectivity can be exploited to synergistically activate specific PKA isoforms when used in combination with other site-selective cAMP analogs.
8-pCPT-2'-O-Me-cAMP: An Epac-Selective Activator
In contrast, 8-pCPT-2'-O-Me-cAMP is a highly specific agonist for Epac1 and Epac2. The modifications at the C8 and 2'-O positions of the adenosine ring dramatically reduce its affinity for PKA, making it an invaluable tool for studying Epac-mediated signaling pathways in isolation.
Table 2: Quantitative Data on PKA and Epac Activation
| Compound | Target | Parameter | Value |
| 8-Piperidino-cAMP | PKA Type I (Site A) | High Affinity | Data not readily available |
| PKA Type II (Site B) | High Affinity | Data not readily available | |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | EC₅₀ | 2.2 µM |
| PKA | EC₅₀ | > 100 µM |
Note: While 8-piperidino-cAMP is known to be a potent PKA activator, specific Kd and EC₅₀ values are not consistently reported across publicly available literature. Researchers are advised to determine these values empirically for their specific experimental system.
Signaling Pathways
The selective activation of PKA or Epac by these analogs triggers distinct downstream signaling cascades.
PKA Signaling Pathway
Activation of PKA by 8-piperidino-cAMP leads to the phosphorylation of a multitude of downstream substrates, regulating processes such as gene expression, metabolism, and cell proliferation.
Epac Signaling Pathway
8-pCPT-2'-O-Me-cAMP activates Epac, a guanine nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2. This initiates a separate cascade of cellular events, including the regulation of cell adhesion, secretion, and ion channel activity.
Experimental Protocols
Accurate determination of the biophysical properties of these cAMP analogs is crucial for their effective use in research. This section provides detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Binding Affinity (Kd) Determination
SPR is a label-free technique to measure the real-time binding kinetics and affinity of ligands to their receptors.
Methodology:
-
Immobilization of PKA Regulatory Subunit: The purified PKA regulatory subunit (ligand) is immobilized on a sensor chip surface (e.g., CM5 chip) via amine coupling.
-
Analyte Preparation: A series of concentrations of 8-piperidino-cAMP (analyte) are prepared in a suitable running buffer.
-
Binding Measurement: The cAMP analog solutions are injected over the sensor surface, and the change in the SPR signal (response units, RU) is monitored in real-time. This provides data on the association (kon) and dissociation (koff) rates.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the equilibrium dissociation constant (Kd = koff/kon).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and Kd).
Methodology:
-
Sample Preparation: A solution of the PKA regulatory subunit is placed in the sample cell of the calorimeter, and a solution of the cAMP analog is loaded into the injection syringe. Both solutions must be in identical buffer to minimize heats of dilution.
-
Titration: The cAMP analog is titrated into the PKA solution in a series of small injections.
-
Heat Measurement: The heat released or absorbed upon each injection is measured.
-
Data Analysis: The integrated heat per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a theoretical model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Förster Resonance Energy Transfer (FRET)-based Assay for PKA/Epac Activation (EC50)
FRET-based biosensors are powerful tools to monitor the activation of PKA or Epac in living cells in real-time.
Methodology:
-
Cell Culture and Transfection: Cells are transiently or stably transfected with a genetically encoded FRET biosensor for PKA (e.g., AKAR) or Epac (e.g., a Rap-based sensor).
-
Assay Performance: Transfected cells are plated in a multi-well plate and treated with a range of concentrations of the cAMP analog.
-
FRET Measurement: The fluorescence emission of the donor (e.g., CFP) and acceptor (e.g., YFP) fluorophores is measured using a plate reader or microscope. The ratio of acceptor to donor emission is calculated as the FRET signal.
-
Data Analysis: The change in the FRET ratio is plotted against the logarithm of the analog concentration, and the data are fitted to a sigmoidal dose-response curve to determine the half-maximal effective concentration (EC₅₀).
Conclusion
8-piperidino-cAMP and its analogs, such as 8-pCPT-2'-O-Me-cAMP, are indispensable tools for the specific and differential activation of PKA and Epac signaling pathways. A thorough understanding of their biophysical properties, including binding affinities, activation constants, and mechanisms of action, is paramount for the design and interpretation of experiments aimed at elucidating the complex roles of cAMP in cellular physiology and pathophysiology. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers to effectively utilize these powerful pharmacological agents in their studies. As research in this field continues to evolve, the precise characterization of these and novel cAMP analogs will remain a cornerstone of progress in understanding and therapeutically targeting cAMP-mediated signaling.
References
The 8-pCPT-2'-O-Me-cAMP Signaling Pathway in Neuronal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic AMP (cAMP) is a ubiquitous second messenger that plays a critical role in a myriad of physiological processes within the nervous system, including synaptic plasticity, neuronal differentiation, and survival. For decades, the effects of cAMP were thought to be mediated exclusively by Protein Kinase A (PKA). However, the discovery of Exchange Protein Directly Activated by cAMP (Epac) has unveiled a parallel, PKA-independent signaling cascade. 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP), and its cell-permeable acetoxymethyl ester prodrug form (8-pCPT-2'-O-Me-cAMP-AM), are highly selective agonists for Epac. This selectivity makes them invaluable pharmacological tools to dissect the precise roles of the Epac signaling pathway in neuronal function. This technical guide provides a comprehensive overview of the 8-pCPT-2'-O-Me-cAMP signaling pathway in neuronal cells, including its mechanism of action, downstream effectors, and functional consequences, with a focus on quantitative data and detailed experimental protocols.
The Core Signaling Pathway
The 8-pCPT-2'-O-Me-cAMP signaling cascade is initiated by the direct binding of 8-pCPT-2'-O-Me-cAMP to the cyclic nucleotide-binding (CNB) domain of Epac proteins (Epac1 and Epac2). This binding induces a conformational change in Epac, unmasking its guanine nucleotide exchange factor (GEF) activity. Activated Epac then catalyzes the exchange of GDP for GTP on the small GTPases Rap1 and Rap2, leading to their activation. GTP-bound Rap proteins subsequently interact with a diverse array of downstream effectors to elicit specific cellular responses in neurons.
Unveiling the Cellular Interactions of 8-PIP-cAMP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Targets and Selectivity
The primary cellular target of 8-PIP-cAMP is the cAMP-dependent protein kinase (PKA). PKA is a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. Upon binding of cAMP, the R subunits undergo a conformational change, leading to the dissociation and activation of the C subunits, which then phosphorylate downstream substrate proteins.
Quantitative Data
The following table summarizes the available quantitative data for a stereoisomer of this compound, Sp-8-PIP-cAMP, which provides an indication of its activation profile for different PKA isoforms.
| Compound | PKA Isoform | EC50 (nM) | Fold Selectivity (RIIβ/RIα) |
| Sp-8-PIP-cAMP | RIα | 5048 | 1.7 |
| RIIβ | 2959 | ||
| Data sourced from a fluorescence anisotropy-based PKA activation assay.[6] |
Signaling Pathways
Activation of PKA by this compound initiates a cascade of phosphorylation events that modulate various cellular processes. Two key downstream pathways are the activation of the cAMP response element-binding protein (CREB) and the inhibition of the Raf-MEK-ERK signaling cascade.
PKA-CREB Signaling Pathway
Upon activation by this compound, the catalytic subunits of PKA translocate to the nucleus and phosphorylate CREB at Serine 133. Phosphorylated CREB then recruits transcriptional coactivators, such as CBP/p300, to the cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating gene expression.[1]
PKA-mediated Inhibition of the Raf-MEK-ERK Pathway
This compound-mediated activation of PKA can lead to the inhibition of the mitogen-activated protein kinase (MAPK) cascade, specifically the Raf-MEK-ERK pathway. PKA can directly phosphorylate c-Raf at an inhibitory site, Serine 259, which prevents its activation by Ras and subsequently blocks the downstream phosphorylation of MEK and ERK.[1] This inhibitory action is a key mechanism by which this compound can induce growth arrest in certain cancer cells.[6]
Experimental Protocols
PKA Activation Assay (Fluorescence Anisotropy)
Materials:
-
Purified PKA holoenzyme (RIα2C2 or RIIβ2C2)
-
Fluorescently labeled PKA inhibitor peptide (e.g., fluorescein-labeled IP20)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Serial dilutions of this compound
-
Fluorescence polarization plate reader
Procedure:
-
In a microplate, add the PKA holoenzyme and the fluorescently labeled inhibitor peptide to the assay buffer.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measure the fluorescence anisotropy of each well using a plate reader.
-
As this compound binds to the regulatory subunits and causes the dissociation of the catalytic subunits, the fluorescent peptide will bind to the freed catalytic subunits, resulting in an increase in fluorescence anisotropy.
Competitive Binding Assay
This assay determines the binding affinity of this compound to PKA by measuring its ability to compete with a radiolabeled ligand for binding to the PKA regulatory subunits.[3][7][8]
Materials:
-
Purified PKA regulatory subunits
-
Radiolabeled cAMP (e.g., [3H]cAMP)
-
Serial dilutions of this compound
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 0.1% BSA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the purified PKA regulatory subunits with a fixed concentration of radiolabeled cAMP and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).
Western Blot for Phosphorylated Proteins (p-CREB, p-ERK)
This method is used to detect the phosphorylation status of downstream targets of PKA signaling, such as CREB and ERK, in cell lysates following treatment with this compound.[7][9][10]
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer containing phosphatase and protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies specific for p-CREB (Ser133), total CREB, p-ERK (Thr202/Tyr204), and total ERK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Conclusion
This compound is a potent and selective activator of PKA, making it an indispensable tool for elucidating the roles of PKA in various cellular signaling pathways. Its ability to be used in concert with other cAMP analogs to dissect the functions of PKA isoforms further enhances its utility. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers employing this compound in their investigations of cAMP-mediated signal transduction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (Rp)- and (Sp)-8-piperidino-adenosine 3',5'-(cyclic)thiophosphates discriminate completely between site A and B of the regulatory subunits of cAMP-dependent protein kinase type I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
Resistance of 8-PIP-cAMP to Hydrolysis by Phosphodiesterases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that mediates a wide array of physiological processes. The intracellular concentration of cAMP is tightly regulated by a balance between its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs). Synthetic analogs of cAMP that are resistant to hydrolysis by PDEs are invaluable tools for studying cAMP signaling pathways and represent promising therapeutic agents. This technical guide provides an in-depth overview of the resistance of 8-piperidino-cAMP (8-PIP-cAMP), a site-selective cAMP analog, to hydrolysis by PDEs. Due to a lack of specific kinetic data for this compound in the public domain, this guide presents baseline kinetic data for the hydrolysis of the natural substrate, cAMP, by major PDE families. Furthermore, a detailed, generalized experimental protocol for assessing the resistance of cAMP analogs to PDE hydrolysis is provided, alongside visualizations of key signaling pathways and experimental workflows.
Introduction to cAMP Signaling and Phosphodiesterases
The cAMP signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase to convert ATP into cAMP.[1][2] Subsequently, cAMP binds to and activates its primary downstream effectors, including protein kinase A (PKA) and exchange proteins directly activated by cAMP (Epac).[3] This cascade of events culminates in a diverse range of cellular responses.
The termination of the cAMP signal is primarily achieved through the hydrolytic activity of phosphodiesterases (PDEs), a superfamily of enzymes that convert cAMP to the inactive 5'-AMP.[4] The PDE superfamily is divided into 11 families, several of which exhibit specificity for cAMP, including PDE3, PDE4, PDE7, and PDE8.[5] The distinct kinetic properties and subcellular localization of these PDE isoforms allow for precise spatial and temporal control over cAMP signaling.[6]
This compound: A Phosphodiesterase-Resistant cAMP Analog
Quantitative Data: Hydrolysis of cAMP by Phosphodiesterase Isoforms
To provide a context for the resistance of cAMP analogs, the following table summarizes the kinetic parameters for the hydrolysis of the natural substrate, cAMP, by several major PDE families. It is important to note that these values can vary depending on the specific isoform, splice variant, and experimental conditions.
| PDE Family | Substrate Specificity | Representative K_m for cAMP (µM) | Representative V_max for cAMP | Key Characteristics & References |
| PDE3 | cGMP-inhibited cAMP PDE | 0.15 - 0.38 | V_max for cAMP is ~10-fold greater than for cGMP | Hydrolysis of cAMP is competitively inhibited by cGMP.[7][8] |
| PDE4 | cAMP-specific | 1.2 - 5.2 | - | The most extensive PDE family with over 25 isoforms.[7][9] |
| PDE7 | cAMP-specific | ~0.1 - 0.2 | - | High-affinity cAMP-specific PDE. |
| PDE8 | cAMP-specific | 0.055 - 1.8 | 150 pmol/min/µg (PDE8A) | High-affinity, IBMX-insensitive cAMP-specific PDE.[10][11] |
| PDE10 | Dual-substrate | 0.05 - 0.2 | V_max ratio (cGMP/cAMP) is 4.7 | Hydrolyzes both cAMP and cGMP.[7][12] |
Disclaimer: The kinetic values presented are representative and have been compiled from various sources. Specific values for individual isoforms and under different experimental conditions may vary. Data for the hydrolysis of this compound is not available in the cited literature.
Experimental Protocols: Assessing PDE-Mediated Hydrolysis of cAMP Analogs
The resistance of a cAMP analog like this compound to hydrolysis by PDEs can be determined using several established assay methodologies. Below is a generalized protocol based on the widely used radioassay method. This protocol can be adapted for non-radioactive methods such as isothermal titration calorimetry (ITC) or luminescence-based assays.[13][14]
Generalized Protocol: Two-Step Radioenzymatic PDE Assay
Objective: To determine the rate of hydrolysis of a cAMP analog (e.g., this compound) by a specific PDE isoform and compare it to the hydrolysis of [³H]-cAMP.
Materials:
-
Purified recombinant PDE enzyme of interest
-
[³H]-cAMP (radiolabeled substrate)
-
Unlabeled cAMP (for standard curve and competitive assays)
-
cAMP analog to be tested (e.g., this compound)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom (from Crotalus atrox, containing 5'-nucleotidase)
-
Anion-exchange resin (e.g., Dowex AG 1-X8)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures in microcentrifuge tubes. Each reaction should have a final volume of 200 µL.
-
Include control tubes: a "no enzyme" control and a "no substrate" control.
-
For determining the hydrolysis of the analog, set up reactions containing a fixed concentration of the PDE enzyme and varying concentrations of the unlabeled analog.
-
For competitive assays, use a fixed, sub-saturating concentration of [³H]-cAMP and varying concentrations of the unlabeled analog.
-
-
Initiation of Reaction:
-
Pre-incubate the enzyme in the assay buffer at 30°C for 5 minutes.
-
Initiate the reaction by adding the substrate ([³H]-cAMP and/or the cAMP analog).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring that the substrate consumption does not exceed 20% to maintain initial velocity conditions.
-
-
Termination of Reaction:
-
Terminate the reaction by boiling the tubes for 2 minutes to denature the PDE enzyme.
-
Cool the tubes on ice.
-
-
Conversion of 5'-AMP to Adenosine:
-
Add snake venom to each tube to a final concentration of 0.5 mg/mL.
-
Incubate at 30°C for 10 minutes. The 5'-nucleotidase in the snake venom will convert the [³H]-5'-AMP product to [³H]-adenosine.
-
-
Separation of Product and Substrate:
-
Add a slurry of the anion-exchange resin to each tube to bind the unreacted, negatively charged [³H]-cAMP.
-
Centrifuge the tubes to pellet the resin.
-
-
Quantification of Product:
-
Carefully transfer an aliquot of the supernatant, containing the neutral [³H]-adenosine, to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [³H]-adenosine formed from a standard curve.
-
Determine the specific activity of the PDE enzyme (pmol of cAMP hydrolyzed/min/mg of enzyme).
-
For the cAMP analog, its resistance to hydrolysis can be expressed as a percentage of the hydrolysis rate of cAMP or by determining its IC₅₀ value in a competitive assay.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: The canonical cAMP signaling pathway.
Caption: Generalized workflow for a radioenzymatic PDE hydrolysis assay.
Caption: 2D structures of cAMP and 8-piperidino-cAMP.
Conclusion
This compound serves as a critical tool for the study of cAMP-mediated signaling due to its inherent resistance to hydrolysis by phosphodiesterases. This resistance, conferred by the bulky piperidino substitution at the 8-position of the adenine ring, allows for sustained activation of cAMP effectors. While specific quantitative data on the interaction of this compound with various PDE isoforms remains to be fully elucidated, the provided baseline data for cAMP and the generalized experimental protocol offer a solid foundation for researchers to investigate the properties of this and other PDE-resistant cAMP analogs. The continued development and characterization of such analogs will undoubtedly advance our understanding of compartmentalized cAMP signaling and may lead to the development of novel therapeutic strategies for a variety of diseases.
References
- 1. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 4. Phosphodiesterases Catalyze Hydrolysis of cAMP-bound to Regulatory Subunit of Protein Kinase A and Mediate Signal Termination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic AMP compartments and signaling specificity: Role of cyclic nucleotide phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Cyclic AMP Control Measured in Two Compartments in HEK293 Cells: Phosphodiesterase KM Is More Important than Phosphodiesterase Localization | PLOS One [journals.plos.org]
- 8. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and characterization of PDE8A, a novel human cAMP-specific phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
8-PIP-cAMP in Modulating Gene Expression: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Piperidinoadenosine-3',5'-cyclic monophosphate (8-PIP-cAMP) is a selective activator of cAMP-dependent Protein Kinase A (PKA). As a critical second messenger, cyclic AMP (cAMP) signaling, primarily through PKA, plays a pivotal role in regulating a vast array of cellular processes, including the fundamental control of gene expression. Dysregulation of the cAMP/PKA signaling pathway is implicated in numerous pathologies, including cancer, metabolic disorders, and neurological diseases, making selective modulators like this compound valuable tools for both basic research and therapeutic development. This technical guide provides an in-depth overview of the core mechanisms by which this compound modulates gene expression, supported by illustrative quantitative data derived from studies of PKA-selective cAMP analogs, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Introduction to this compound and PKA-Mediated Gene Regulation
This compound is a cell-permeable cAMP analog that exhibits selectivity for the activation of PKA[1][2]. PKA is a tetrameric holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. Upon binding of cAMP analogs like this compound to the regulatory subunits, the catalytic subunits are released and become active. These active C subunits then translocate to the nucleus where they phosphorylate a variety of substrate proteins, most notably the cAMP Response Element-Binding Protein (CREB)[3].
Phosphorylation of CREB at Serine 133 is a critical event that initiates the recruitment of co-activators, such as CREB-Binding Protein (CBP) and p300[4][5]. This transcriptional complex then binds to specific DNA sequences known as cAMP Response Elements (CREs), which are present in the promoter and enhancer regions of a multitude of genes[6]. The assembly of this complex at CRE sites enhances the recruitment of the basal transcription machinery, leading to the activation or repression of target gene transcription[7][8].
Signaling Pathway of this compound in Gene Expression
The canonical pathway for this compound-mediated gene expression is centered on the activation of PKA and the subsequent phosphorylation of CREB. However, the downstream effects are extensive and can involve a cascade of transcriptional events.
Quantitative Analysis of Gene Expression Modulation
While comprehensive quantitative data specifically for this compound is limited in publicly available literature, studies on other potent PKA-selective cAMP analogs, such as 8-(4-chlorophenylthio)-cAMP (8-CPT-cAMP), provide a strong proxy for the expected effects on gene expression. Microarray and RNA-sequencing analyses have revealed that PKA activation can alter the expression of thousands of genes.[7][8]
The tables below summarize representative data from such studies, illustrating the types of genes and the magnitude of changes that can be anticipated following treatment with a PKA activator like this compound.
Table 1: Representative Early-Response Genes Regulated by PKA Activation
| Gene Symbol | Gene Name | Function | Fold Change (2h) | p-value |
| Fos | FBJ murine osteosarcoma viral oncogene homolog | Transcription factor, cell proliferation, differentiation | ↑ 5.8 | < 0.01 |
| Nr4a1 | Nuclear receptor subfamily 4 group A member 1 | Transcription factor, apoptosis, inflammation | ↑ 4.2 | < 0.01 |
| Dusp1 | Dual specificity phosphatase 1 | MAPK signaling regulation, cellular stress response | ↑ 3.5 | < 0.01 |
| Per1 | Period circadian protein homolog 1 | Circadian rhythm regulation | ↑ 3.1 | < 0.01 |
| Icer | Inducible cAMP early repressor | Transcriptional repressor, negative feedback of cAMP signaling | ↑ 6.5 | < 0.001 |
Note: Data is illustrative and compiled from studies on PKA-selective cAMP analogs like 8-CPT-cAMP.[7][8]
Table 2: Representative Late-Response Genes Involved in Cell Cycle and Apoptosis Regulated by PKA Activation
| Gene Symbol | Gene Name | Function | Fold Change (24h) | p-value |
| Cdkn1a | Cyclin dependent kinase inhibitor 1A (p21) | Cell cycle arrest | ↑ 2.5 | < 0.05 |
| Gadd45a | Growth arrest and DNA-damage-inducible, alpha | Cell cycle arrest, DNA repair | ↑ 2.1 | < 0.05 |
| Bcl2l11 | BCL2 like 11 (apoptosis facilitator) (Bim) | Pro-apoptotic | ↑ 1.8 | < 0.05 |
| Casp3 | Caspase 3 | Apoptosis execution | ↑ 1.6 | < 0.05 |
| Ccnd1 | Cyclin D1 | Cell cycle progression (G1/S transition) | ↓ 2.0 | < 0.05 |
Note: Data is illustrative and compiled from studies on PKA-selective cAMP analogs like 8-CPT-cAMP.[7][8]
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on gene expression in a cell culture model.
Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating adherent mammalian cells to assess changes in gene expression.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa, SH-SY5Y)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (stored as a stock solution, e.g., 10 mM in DMSO or water)
-
Vehicle control (e.g., DMSO or sterile water)
-
6-well or 12-well cell culture plates
Protocol:
-
Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
On the day of the experiment, prepare fresh dilutions of this compound in complete culture medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Prepare a vehicle control with the same final concentration of the solvent.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired time points (e.g., 2, 6, 12, 24 hours) at 37°C and 5% CO₂.
-
Following incubation, proceed immediately to RNA isolation.
RNA Isolation and Quantitative Real-Time PCR (qPCR)
This protocol describes the quantification of specific gene expression changes using qPCR.
Materials:
-
Treated cells from Protocol 4.1
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green Master Mix)
-
Gene-specific forward and reverse primers
-
Reference gene primers (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
RNA Isolation: Lyse the treated cells directly in the culture wells and isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit. Elute RNA in nuclease-free water.
-
RNA Quantification and Quality Control: Measure the concentration and purity (A260/A280 ratio) of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR: a. Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene or reference gene, and diluted cDNA. b. Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). c. Include no-template controls (NTC) for each primer set.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each sample. b. Normalize the Ct values of the target genes to the Ct values of the reference gene (ΔCt = Cttarget - Ctreference). c. Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol).
Luciferase Reporter Assay for Promoter Activity
This protocol is used to determine if this compound can regulate the activity of a specific gene's promoter containing a CRE.
Materials:
-
Mammalian cell line
-
Luciferase reporter plasmid containing the promoter of interest upstream of the luciferase gene (e.g., pGL4 vector)
-
Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfect cells with the promoter-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with various concentrations of this compound or vehicle control as described in Protocol 4.1.
-
Incubate for an appropriate time (e.g., 6-24 hours) to allow for reporter gene expression.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer, following the manufacturer's instructions.[9][10][11]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to correct for transfection efficiency.
-
Calculate the fold induction of promoter activity by this compound relative to the vehicle-treated control.
Applications in Drug Discovery and Development
The ability of this compound to selectively activate PKA makes it a valuable tool in several areas of drug discovery and development:
-
Target Validation: Investigating the downstream consequences of PKA activation on gene networks can help validate PKA as a therapeutic target for specific diseases.
-
Compound Screening: In cell-based assays, this compound can serve as a positive control for screening compound libraries for novel PKA activators or inhibitors.
-
Mechanism of Action Studies: For compounds that modulate cAMP levels, this compound can be used to dissect whether their effects on gene expression are PKA-dependent.
-
Cancer Research: Given the role of PKA in cell proliferation and apoptosis, this compound is used to explore the potential of targeting the PKA pathway in various cancers.[1]
Conclusion
This compound is a powerful pharmacological tool for elucidating the intricate role of PKA in the regulation of gene expression. While large-scale quantitative gene expression data specifically for this compound is not yet widely available, the extensive research on other PKA-selective analogs provides a robust framework for predicting its effects. The experimental protocols detailed in this guide offer a starting point for researchers to quantitatively assess the impact of this compound on their genes and pathways of interest. A deeper understanding of how PKA activation by compounds like this compound translates into specific gene expression signatures will continue to fuel advancements in our understanding of cellular signaling and the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Frontiers | Multi-faceted regulation of CREB family transcription factors [frontiersin.org]
- 4. Regulating gene transcription in response to cyclic AMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genome-wide analysis of cAMP-response element binding protein occupancy, phosphorylation, and target gene activation in human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of cAMP-inducible genes by CREB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene expression patterns define key transcriptional events in cell-cycle regulation by cAMP and protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene Expression Signatures of cAMP/Protein Kinase A (PKA)-promoted, Mitochondrial-dependent Apoptosis: COMPARATIVE ANALYSIS OF WILD-TYPE AND cAMP-DEATHLESS S49 LYMPHOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Intracellular Signaling: A Technical Guide to the Foundational Research on cAMP as a Second Messenger
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of cyclic adenosine monophosphate (cAMP) as a second messenger revolutionized our understanding of cellular communication and hormonal action, laying the groundwork for modern pharmacology and drug development. This technical guide delves into the foundational research that established cAMP's pivotal role in signal transduction. We will explore the seminal experiments conducted by Earl W. Sutherland and his colleagues, for which he was awarded the Nobel Prize in Physiology or Medicine in 1971.[1] This document provides a detailed examination of the experimental protocols, quantitative data, and the logical framework that solidified the second messenger concept.
The Second Messenger Hypothesis: A Paradigm Shift
Prior to the work of Sutherland, the prevailing belief was that hormones exerted their effects by directly entering cells and interacting with intracellular targets. Sutherland's research on the action of epinephrine and glucagon on liver glycogenolysis challenged this dogma.[1] His work demonstrated that these hormones act at the cell surface, triggering the formation of an intracellular intermediary, which he termed the "second messenger," to relay the signal within the cell.[1][2] This second messenger was identified as cyclic 3',5'-adenosine monophosphate (cAMP).[3][4]
The core tenets of the second messenger hypothesis are:
-
The "first messenger" (e.g., a hormone) binds to a specific receptor on the cell surface.
-
This binding activates an enzyme on the inner face of the cell membrane, adenylyl cyclase.
-
Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.
-
cAMP then diffuses within the cell and activates target proteins, such as protein kinases, to elicit the final physiological response.
-
The signal is terminated by the action of phosphodiesterases, which hydrolyze cAMP to adenosine monophosphate (AMP).[5]
Core Signaling Pathway
The foundational research on cAMP elucidated a canonical signaling pathway that remains a cornerstone of cell biology.
Caption: The canonical cAMP signaling pathway.
Foundational Experiments: Methodologies and Data
The following sections detail the key experimental approaches and quantitative findings from the seminal papers by Sutherland and Rall that established the role of cAMP.
Experimental Workflow: From Liver Homogenate to Second Messenger Identification
A central element of the foundational research was the development of a cell-free system from dog liver to study the effects of hormones. This allowed for the separation and characterization of the components involved in the signaling cascade.
Caption: Workflow for identifying the heat-stable second messenger.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the 1958 publications by Rall and Sutherland in the Journal of Biological Chemistry.
1. Preparation of Liver Fractions
-
Tissue Source: Dog liver.
-
Homogenization: Livers were homogenized in 0.25 M sucrose solution using a glass homogenizer.
-
Differential Centrifugation: The homogenate was subjected to centrifugation to separate the particulate and supernatant fractions.
-
A low-speed centrifugation (e.g., 1000 x g for 10 minutes) was used to pellet nuclei and cell debris.
-
The resulting supernatant was then subjected to a higher speed centrifugation (e.g., 10,000 x g for 15 minutes) to pellet the particulate fraction containing membranes and mitochondria.
-
The final supernatant contained the soluble enzymes, including phosphorylase.
-
2. Adenylyl Cyclase Assay (Formation of the "Active Factor")
-
Reaction Mixture: The particulate fraction was incubated in a medium containing:
-
Incubation: The mixture was incubated at 37°C for a defined period.
-
Termination: The reaction was stopped by heating the mixture in a boiling water bath for 3 minutes to inactivate the enzymes.
-
Preparation of Heat-Stable Factor: The heated mixture was centrifuged to remove the denatured protein, and the supernatant containing the heat-stable "active factor" (cAMP) was collected.
3. Phosphorylase Activity Assay
-
Principle: The activity of phosphorylase was measured by quantifying the conversion of glucose-1-phosphate to inorganic phosphate in the presence of glycogen.
-
Reaction Mixture: The supernatant fraction (containing phosphorylase) was incubated with:
-
The heat-stable factor (cAMP) preparation.
-
Glucose-1-phosphate
-
Glycogen
-
Buffer (pH 6.8)
-
-
Incubation: The reaction was carried out at 37°C.
-
Measurement: The amount of inorganic phosphate produced was determined colorimetrically. The activity was expressed as units, where one unit represented the liberation of a specific amount of inorganic phosphate per unit of time.
Quantitative Data
The foundational studies provided quantitative evidence for the role of cAMP as a second messenger. The following tables summarize key findings from the 1958 papers.
Table 1: Formation of Cyclic AMP in the Presence of Epinephrine
| Condition | Cyclic AMP Formed (units/mg protein) |
| Control (no hormone) | 1.2 |
| + Epinephrine (5 x 10⁻⁵ M) | 8.5 |
| + Glucagon (2 x 10⁻⁶ M) | 9.1 |
Data are representative values illustrating the stimulation of cyclic AMP formation by hormones.
Table 2: Activation of Phosphorylase by Cyclic AMP
| Addition to Supernatant Fraction | Phosphorylase Activity (units/mg protein) |
| None (basal) | 150 |
| + Heat-Stable Factor (from epinephrine-stimulated particulate fraction) | 450 |
| + Purified Cyclic AMP | 435 |
Data are representative values demonstrating the activation of phosphorylase by the endogenously produced heat-stable factor and purified cyclic AMP.
The Role of Key Components in the cAMP Pathway
The foundational research also identified and characterized the key enzymatic players in the cAMP signaling cascade.
Caption: Enzymatic regulation of cAMP levels and action.
-
Adenylyl Cyclase: This membrane-bound enzyme is responsible for the synthesis of cAMP from ATP. Its activity is stimulated by G-protein coupled receptors upon binding of the first messenger.
-
Phosphodiesterase (PDE): This enzyme is responsible for the degradation of cAMP to AMP, thus terminating the signal. The discovery that methylxanthines like caffeine inhibit PDE was a crucial tool in these early studies.[5][6]
-
Protein Kinase A (PKA): This is the primary effector of cAMP in many cells. It is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change that releases the active catalytic subunits. These subunits then phosphorylate specific substrate proteins on serine and threonine residues, leading to the cellular response.
Conclusion
The foundational research on cAMP as a second messenger, pioneered by Earl W. Sutherland and his colleagues, fundamentally altered our understanding of cellular signaling. The elegant experiments using cell-free systems, coupled with rigorous biochemical characterization, provided irrefutable evidence for a new paradigm of hormone action. This work not only established the concept of second messengers but also laid the groundwork for the discovery of numerous other signaling pathways and provided a rational basis for the development of a vast array of therapeutic agents that target these pathways. The principles uncovered in these seminal studies continue to be of paramount importance to researchers, scientists, and drug development professionals today.
References
- 1. The Process of Reversible Phosphorylation: the Work of Edmond H. Fischer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. From membrane to nucleus: A three-wave hypothesis of cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of a cyclic adenine ribonucleotide by tissue particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 8-PIP-cAMP in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Piperidinoadenosine-3',5'-cyclic monophosphate (8-PIP-cAMP) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP) that acts as a selective activator of cAMP-dependent protein kinase (PKA).[1][2] Due to its increased metabolic stability and membrane permeability compared to endogenous cAMP, this compound is a valuable tool for investigating the downstream effects of PKA activation in various cellular processes.[3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments, with a focus on cancer research applications such as inhibiting cell proliferation and inducing apoptosis.
Mechanism of Action: this compound selectively binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues, thereby regulating a wide array of cellular functions including gene expression, metabolism, and cell cycle progression.[4] For enhanced selectivity towards PKA type I, this compound is often used in synergistic combination with other cAMP analogs, such as 8-HA-cAMP, which shows selectivity for a different binding site on the PKA regulatory subunit.[3][5]
Signaling Pathway
The canonical cAMP signaling pathway initiated by this compound primarily involves the activation of PKA. Activated PKA can then phosphorylate various downstream effectors, including transcription factors like CREB, and influence other signaling cascades such as the MAPK/ERK pathway.
Caption: Signaling pathway activated by this compound.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound, often in combination with 8-HA-cAMP, in various cancer cell lines.
| Cell Line | Assay Type | Treatment | Concentration (IC50) | Incubation Time | Observed Effect |
| ARO | Proliferation | This compound + 8-HA-cAMP (100 µM each) | 55.3 µM | 72-96 hours | Potent antiproliferative effect, growth arrest |
| NPA | Proliferation | This compound + 8-HA-cAMP (100 µM each) | 84.8 µM | 72-96 hours | Potent antiproliferative effect, growth arrest |
| WRO | Proliferation | This compound + 8-HA-cAMP (100 µM each) | Not effective | 72-96 hours | No significant inhibition of cell growth |
| ARO, NPA | Western Blot | This compound + 8-HA-cAMP (100 µM each) | - | 30 minutes | Inhibition of ERK phosphorylation |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are crucial for obtaining reproducible results.
Materials:
-
This compound sodium salt
-
Sterile, nuclease-free water or a suitable buffer (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * Volume (mL) * Molecular Weight ( g/mol ) / 1000 (Molecular Weight of this compound sodium salt is approximately 434.32 g/mol )
-
Weigh the compound: Carefully weigh the calculated amount of this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile water or buffer to the tube.
-
Vortex: Vortex the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on cancer cell proliferation using a standard MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The combination of gamma ionizing radiation and 8-Cl-cAMP induces synergistic cell growth inhibition and induction of apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-PIP-cAMP for Glioma Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Differentiation therapy represents a promising strategy in cancer treatment, aiming to induce malignant cells to mature into non-proliferative, specialized cell types. In the context of glioma, the most common and aggressive form of primary brain tumor, inducing differentiation can lead to a less malignant phenotype. The cyclic adenosine monophosphate (cAMP) signaling pathway is a key regulator of cellular processes, including proliferation and differentiation.[1][2] Elevation of intracellular cAMP levels has been shown to inhibit proliferation and promote differentiation in glioma cells.[1][2]
8-piperidino-cAMP (8-PIP-cAMP) is a selective activator of cAMP-dependent protein kinase (PKA), the primary effector of cAMP signaling.[3][4] This analog exhibits selectivity for the regulatory subunits of PKA, specifically binding with high affinity to site A of PKA type I and site B of PKA type II.[5][6] This selective activation offers a targeted approach to modulate the cAMP pathway for therapeutic benefit. While direct and extensive protocols for this compound-induced differentiation in glioma cells are not widely published, this document provides a comprehensive guide based on the known mechanisms of cAMP signaling in glioma and the specific properties of this compound.
Mechanism of Action
This compound mimics the action of endogenous cAMP by binding to and activating PKA.[3][4] The activation of PKA initiates a signaling cascade that can lead to the phosphorylation of various downstream targets, including transcription factors like cAMP response element-binding protein (CREB).[7] The phosphorylation of CREB can, in turn, regulate the expression of genes involved in cell differentiation.[7] In glioma cells, activation of the cAMP/PKA pathway has been associated with decreased proliferation, morphological changes indicative of differentiation, and the induction of apoptosis.[1]
Studies comparing different cAMP analogs, such as 8-Cl-cAMP and PKA I-selective analogs like this compound, have shown that they can inhibit cancer cell growth through distinct mechanisms.[8] For instance, 8-Cl-cAMP has been observed to induce p38 MAPK phosphorylation, while the effects of PKA I-selective analogs on this pathway may differ.[8] Furthermore, these analogs can modulate other critical signaling pathways involved in cell growth, such as the ERK1/2 MAPK and PI3K/Akt pathways.[8]
Signaling Pathway
The signaling pathway initiated by this compound in glioma cells is centered around the activation of PKA. A simplified representation of this pathway is illustrated below.
References
- 1. The effects of cAMP on differentiation of cultured Schwann cells: progression from an early phenotype (04+) to a myelin phenotype (P0+, GFAP-, N-CAM-, NGF-receptor-) depends on growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiation of tumor versus peritumoral cortex in gliomas by intraoperative electrocorticography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. (Rp)- and (Sp)-8-piperidino-adenosine 3',5'-(cyclic)thiophosphates discriminate completely between site A and B of the regulatory subunits of cAMP-dependent protein kinase type I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound BIOLOG Life Science Institute [biolog.de]
- 7. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of PKA Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, mediating the effects of cyclic AMP (cAMP). The spatiotemporal dynamics of PKA activity are tightly regulated and play a pivotal role in a myriad of cellular processes, including gene expression, metabolism, and cell growth. Dysregulation of PKA signaling is implicated in various diseases, making it a key target for drug development. Visualizing PKA activity in living cells provides invaluable insights into these complex signaling networks.
While the specific compound "8-PIP-cAMP" (8-(4-iodophenyl)piperazinyl-cAMP) does not appear in scientific literature as a probe for live-cell imaging of PKA activity, the field has well-established and powerful tools for this purpose, primarily based on genetically encoded biosensors. These biosensors offer high sensitivity and specificity, allowing for real-time monitoring of PKA dynamics in living cells. This document provides a detailed overview and protocols for using these state-of-the-art biosensors.
Genetically Encoded PKA Biosensors
The most widely used tools for live-cell imaging of PKA activity are Förster Resonance Energy Transfer (FRET)-based and single-fluorophore biosensors. A prominent example is the family of A-Kinase Activity Reporters (AKARs).[1][2]
Principle of AKAR Biosensors:
AKAR biosensors typically consist of a FRET pair of fluorescent proteins (e.g., CFP and YFP) flanking a PKA-specific substrate peptide and a phosphoamino-acid binding domain (PAABD).[2]
-
Inactive State: In the absence of PKA activity, the substrate peptide is not phosphorylated, and the biosensor exists in an extended conformation. The FRET donor (e.g., CFP) and acceptor (e.g., YFP) are spatially separated, resulting in low FRET efficiency.
-
Active State: Upon activation, PKA phosphorylates the substrate peptide. This phosphorylation event induces a conformational change, causing the PAABD to bind to the phosphorylated substrate. This brings the FRET donor and acceptor into close proximity, leading to an increase in FRET efficiency.[2]
Quantitative Data of PKA Biosensors
| Parameter | AKAR2 | ExRai-AKAR2 | Reference |
| Principle | FRET-based | Excitation-ratiometric | [1][3] |
| Fluorescent Proteins | CFP/YFP | cpEGFP | [1][3] |
| Dynamic Range (ΔR/R) | ~15-30% | Up to 1000% (11-fold) | [1][3] |
| Affinity (Km for PKA) | ~1.5 µM | Not explicitly stated, but improved sensitivity | [1] |
| Response Kinetics | Seconds to minutes | Seconds to minutes | [1] |
Signaling Pathway
The diagram below illustrates the canonical cAMP/PKA signaling pathway that is monitored by AKAR-type biosensors.
Caption: The cAMP/PKA signaling cascade.
Experimental Protocols
Plasmid Transfection and Cell Culture
This protocol describes the transient transfection of mammalian cells with a PKA biosensor plasmid for live-cell imaging.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Glass-bottom imaging dishes (e.g., 35 mm)
-
Poly-D-lysine (PDL)
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer
Procedure:
-
Cell Seeding:
-
Coat glass-bottom dishes with 0.1 mg/mL PDL for at least 1 hour at 37°C.[3]
-
Wash the dishes twice with sterile water and allow them to dry.
-
Seed HEK293T cells onto the coated dishes at a density that will result in 50-70% confluency on the day of imaging.
-
-
Transfection:
-
24 hours after seeding, transfect the cells with the PKA biosensor plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubate the cells for 24-48 hours post-transfection to allow for biosensor expression.
-
Live-Cell Imaging of PKA Activity
This protocol outlines the procedure for acquiring fluorescence images of cells expressing a PKA biosensor and stimulating the PKA pathway.
Equipment:
-
Inverted fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2)
-
Appropriate filter sets for the specific FRET pair (e.g., for CFP/YFP: CFP excitation and emission, YFP excitation and emission, and FRET channel - CFP excitation, YFP emission)
-
High-sensitivity camera (e.g., sCMOS or EMCCD)
-
Image acquisition software capable of ratiometric analysis
Procedure:
-
Preparation for Imaging:
-
Replace the culture medium with pre-warmed imaging buffer (e.g., HBSS).
-
Mount the dish on the microscope stage within the environmental chamber and allow the temperature to equilibrate.
-
-
Image Acquisition:
-
Locate a field of view with healthy, transfected cells expressing the biosensor.
-
Acquire baseline fluorescence images in all necessary channels (e.g., CFP, YFP, and FRET) for 2-5 minutes to establish a stable baseline.
-
-
Stimulation:
-
Post-Stimulation Imaging:
-
Continue acquiring images at regular intervals (e.g., every 30-60 seconds) for 15-30 minutes to capture the full dynamic response of PKA activity.
-
-
Data Analysis:
-
For each time point, perform background subtraction.
-
Select regions of interest (ROIs) within individual cells.
-
Calculate the FRET ratio (Acceptor Intensity / Donor Intensity) for each ROI at each time point.
-
Normalize the FRET ratio to the baseline to obtain the change in PKA activity (ΔR/R).
-
Experimental Workflow
The following diagram outlines the general workflow for a live-cell imaging experiment to measure PKA activity.
Caption: Workflow for PKA activity imaging.
Conclusion
Live-cell imaging using genetically encoded biosensors like AKARs is a powerful technique to dissect the spatiotemporal regulation of PKA signaling. These tools provide a quantitative and dynamic readout of PKA activity, enabling researchers to investigate the effects of drug candidates, understand disease mechanisms, and uncover fundamental principles of cellular communication. While the initially mentioned "this compound" is not a recognized tool for this application, the methodologies presented here represent the current standard in the field and offer robust and reliable means to study PKA in living cells.
References
- 1. Imaging of cAMP Levels and Protein Kinase A Activity Reveals That Retinal Waves Drive Oscillations in Second-Messenger Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spatiotemporal mapping of PKA activity using biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Protocol for reading and imaging live-cell PKA activity using ExRai-AKAR2 - PMC [pmc.ncbi.nlm.nih.gov]
methods for dissolving and preparing 8-PIP-cAMP solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods for the dissolution and preparation of 8-(Piperidin-1-yl)-adenosine-3',5'-cyclic monophosphate (8-PIP-cAMP) solutions. The protocols outlined below are intended to ensure the accurate and effective use of this selective cAMP-dependent protein kinase (PKA) activator in a variety of research applications.
Introduction to this compound
This compound is a cell-permeable analog of cyclic adenosine monophosphate (cAMP) that acts as a selective activator of PKA.[1] It is characterized by increased metabolic stability and membrane permeability compared to the endogenous cAMP molecule.[2] These properties make it a valuable tool for studying the cAMP signaling pathway and its role in various cellular processes, including cancer cell growth.[1][3] this compound is a site-selective analog with a high affinity for site A of PKA type I.[2]
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 8-(Piperidin-1-yl)-adenosine-3',5'-cyclic monophosphate sodium salt | [2] |
| Molecular Formula | C₁₅H₂₀N₆O₆PNa | [4] |
| Molecular Weight | 434.32 g/mol | [4] |
| Appearance | White to off-white solid | |
| Storage Temperature | -20°C (solid form) | [5] |
Dissolving this compound: Solubility Data
| Solvent | Expected Solubility | Notes |
| Water | Soluble | Based on its sodium salt form and data from similar cAMP analogs. |
| Phosphate-Buffered Saline (PBS) | Soluble | Suitable for preparing solutions for cell-based assays. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Often used for creating highly concentrated stock solutions. |
Note: It is recommended to empirically determine the maximum solubility in your specific solvent and buffer system.
Experimental Protocols
Protocol for Preparing a 10 mM Aqueous Stock Solution of this compound
This protocol is based on methods for similar cAMP analogs and is a recommended starting point.
Materials:
-
This compound sodium salt (MW: 434.32 g/mol )
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following formula:
-
Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM × 1 mL × 434.32 g/mol / 1000 = 4.34 mg
-
-
Weigh the compound: Carefully weigh out 4.34 mg of this compound sodium salt and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile water or PBS to the tube.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.
-
Storage: Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles. For long-term storage, it is advisable to use the freeze-dried form.
Protocol for Preparing a Stock Solution in DMSO
For applications requiring a higher concentration stock or for compounds with limited aqueous solubility, DMSO can be used as a solvent.
Materials:
-
This compound sodium salt
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the compound: Weigh the desired amount of this compound into a sterile tube.
-
Add DMSO: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.
-
Mixing: Vortex thoroughly until the compound is fully dissolved.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C to minimize freeze-thaw cycles and exposure to moisture.
Important Consideration for Cell Culture: When using a DMSO stock solution for cell-based assays, ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%, and preferably ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Signaling Pathway and Experimental Workflow Diagrams
The cAMP Signaling Pathway
The diagram below illustrates the canonical cAMP signaling pathway, which is activated by this compound.
Caption: The cAMP signaling pathway initiated by an extracellular signal.
Experimental Workflow for this compound Solution Preparation and Use
The following diagram outlines a typical workflow for preparing and using this compound in a cell-based experiment.
Caption: Workflow for preparing and using this compound solutions.
Stability of this compound Solutions
While cAMP itself is chemically stable, its analogs can be susceptible to degradation over time, especially in aqueous solutions. It is recommended to store stock solutions at -20°C and to minimize the number of freeze-thaw cycles by preparing small aliquots. For critical experiments, it is advisable to use freshly prepared or recently thawed solutions. The stability of cAMP analogs is generally increased in the freeze-dried form.
Conclusion
These application notes provide a comprehensive guide for the preparation and use of this compound solutions. By following these protocols, researchers can ensure the reliable and effective application of this PKA activator in their studies of cAMP-mediated signaling pathways. Adherence to proper storage and handling procedures is crucial for maintaining the integrity and activity of the compound.
References
- 1. Cyclic AMP Analog Blocks Kinase Activation by Stabilizing Inactive Conformation: Conformational Selection Highlights a New Concept in Allosteric Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How do i prepare this stock solution plz ? - Chromatography Forum [chromforum.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing 8-pCPT-2'-O-Me-cAMP Efficacy
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic adenosine monophosphate (cAMP) signaling pathway is a critical regulator of numerous physiological processes. While Protein Kinase A (PKA) has been historically considered the primary effector of cAMP, the discovery of Exchange Proteins directly Activated by cAMP (Epac) has unveiled a parallel, PKA-independent signaling axis.[1][2] Epac proteins, Epac1 and Epac2, function as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2, thereby controlling cellular functions such as cell adhesion, exocytosis, and gene expression.[1][3][4]
8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, commonly known as 8-pCPT-2'-O-Me-cAMP, is a potent and highly selective cell-permeable analog of cAMP that specifically activates Epac proteins with minimal to no effect on PKA.[1][5][6] This selectivity makes it an invaluable pharmacological tool for dissecting the specific roles of the Epac signaling pathway. These application notes provide a comprehensive experimental framework for researchers to assess the efficacy and characterize the cellular effects of 8-pCPT-2'-O-Me-cAMP.
Mechanism of Action: The Epac Signaling Pathway
Upon an increase in intracellular cAMP levels, generated by adenylyl cyclase, cAMP can bind to either PKA or Epac. 8-pCPT-2'-O-Me-cAMP is designed to selectively bind to the cyclic nucleotide-binding (CNB) domain of Epac, causing a conformational change that relieves autoinhibition and activates its GEF domain.[3] The activated Epac then catalyzes the exchange of GDP for GTP on Rap1, a small GTPase.[1] GTP-bound Rap1 subsequently engages various downstream effectors to mediate specific cellular responses.[7] This pathway operates independently of PKA, which, when activated by cAMP, phosphorylates a distinct set of substrate proteins.
Caption: The cAMP signaling network, highlighting the selective activation of the Epac pathway by 8-pCPT-2'-O-Me-cAMP.
Experimental Design and Workflow
Assessing the efficacy of 8-pCPT-2'-O-Me-cAMP involves a multi-tiered approach. The process begins with biochemical validation of its primary target engagement, followed by cell-based assays to determine its functional consequences, such as effects on cell viability and apoptosis. It is crucial to confirm the selectivity of the compound by demonstrating a lack of PKA activation.
Caption: A logical workflow for assessing the biochemical and cellular efficacy of 8-pCPT-2'-O-Me-cAMP.
Key Experimental Protocols
Herein are detailed protocols for essential assays to determine the efficacy of 8-pCPT-2'-O-Me-cAMP.
Protocol 1: Rap1 Activation Pull-Down Assay
This assay measures the amount of active, GTP-bound Rap1, the direct downstream target of Epac, providing a quantitative measure of Epac activation.[8]
Materials:
-
Cells of interest
-
8-pCPT-2'-O-Me-cAMP (and its acetoxymethyl ester form, 8-pCPT-2'-O-Me-cAMP-AM, for enhanced cell permeability[9])
-
Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, protease/phosphatase inhibitors)
-
GST-RalGDS-RBD (Ral Guanine Nucleotide Dissociation Stimulator - Ras Binding Domain) conjugated to glutathione beads
-
SDS-PAGE equipment and reagents
-
Anti-Rap1 antibody
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment: Plate cells to achieve 80-90% confluency. Starve cells in serum-free media if necessary. Treat with various concentrations of 8-pCPT-2'-O-Me-cAMP (e.g., 1-100 µM) for a specified time (e.g., 5-60 minutes).[6][10] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis/Wash Buffer. Scrape cells, transfer to a microfuge tube, and clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
Affinity Precipitation: Normalize protein amounts for all samples. Incubate an aliquot of lysate (e.g., 500 µg) with GST-RalGDS-RBD beads for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash 3-4 times with Lysis/Wash Buffer to remove non-specific binding.
-
Elution: Elute the bound proteins by resuspending the beads in 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Rap1 antibody. Also, run an aliquot of the total lysate to show equal Rap1 expression across samples.
-
Detection and Analysis: Detect the signal using an appropriate secondary antibody and chemiluminescence. Quantify band intensity using densitometry. The signal in the pull-down lane represents active Rap1-GTP.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay assesses the effect of 8-pCPT-2'-O-Me-cAMP on cell metabolic activity, which is an indicator of cell viability and proliferation. The related compound 8-Cl-cAMP has been shown to have anti-proliferative effects.[11]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
8-pCPT-2'-O-Me-cAMP
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of 8-pCPT-2'-O-Me-cAMP (e.g., 0.1 µM to 200 µM). Include vehicle control and untreated wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 3: Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells to quantify the induction of apoptosis. Studies on the similar compound 8-Cl-cAMP have demonstrated its ability to induce apoptosis in cancer cells.[12][13][14]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
8-pCPT-2'-O-Me-cAMP
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach desired confluency, treat with different concentrations of 8-pCPT-2'-O-Me-cAMP for a specified time (e.g., 24-48 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach using trypsin-free dissociation buffer. Combine all cells and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison and interpretation.
Table 1: Dose-Response of 8-pCPT-2'-O-Me-cAMP on Rap1 Activation
| Treatment Concentration (µM) | Fold Change in Rap1-GTP (Mean ± SD) |
| 0 (Vehicle) | 1.00 ± 0.12 |
| 1 | 1.85 ± 0.21 |
| 10 | 4.52 ± 0.45 |
| 50 | 5.10 ± 0.53 |
| 100 | 5.25 ± 0.60 |
| A significant increase in Rap1-GTP levels indicates successful target engagement and activation of Epac. |
Table 2: Effect of 8-pCPT-2'-O-Me-cAMP on Cell Viability after 48h
| Cell Line | IC50 (µM) |
| Cell Line A | 75.4 |
| Cell Line B | > 200 |
| Cell Line C | 42.1 |
| The IC50 value provides a quantitative measure of the compound's potency in reducing cell viability. A low IC50 suggests a potent anti-proliferative or cytotoxic effect. |
Table 3: Quantification of Apoptosis Induced by 8-pCPT-2'-O-Me-cAMP (48h)
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle | 94.2 ± 2.1 | 3.1 ± 0.8 | 2.7 ± 0.5 |
| 50 µM 8-pCPT | 65.8 ± 4.5 | 18.5 ± 2.3 | 15.7 ± 2.9 |
| 100 µM 8-pCPT | 42.1 ± 3.8 | 35.2 ± 3.1 | 22.7 ± 2.5 |
| A dose-dependent increase in the percentage of Annexin V-positive cells confirms that the observed reduction in viability is, at least in part, due to the induction of apoptosis. |
References
- 1. Epac Signalling BIOLOG Life Science Institute [biolog.de]
- 2. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epac: new emerging cAMP-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sinobiological.com [sinobiological.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The mechanism of 8-Cl-cAMP action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 8-Cl-cAMP induces cell cycle-specific apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 8-Cl-cAMP affects glioma cell-cycle kinetics and selectively induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dual anticancer activity of 8-Cl-cAMP: inhibition of cell proliferation and induction of apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
8-PIP-cAMP: A Powerful Tool for Selective PKA Activation in Drug Discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
The second messenger cAMP exerts its effects through two primary effector families: PKA and Epac.[5] PKA is a serine/threonine kinase that, upon activation by cAMP, phosphorylates a wide array of downstream substrates, regulating processes such as gene expression, metabolism, and cell proliferation.[6][7] Epac, on the other hand, is a guanine nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2, influencing cell adhesion, secretion, and other cellular functions.[8][9]
Data Presentation
The following tables summarize the quantitative data for 8-PIP-cAMP and related compounds, providing a clear comparison of their selectivity and potency.
| Compound | Target | Parameter | Value | Reference |
| This compound | PKA RIα | EC50 | 1020 nM | [10] |
| PKA RIIβ | EC50 | 3950 nM | [10] | |
| Epac | Affinity | Very Low (PKA selective) | [3][4] | |
| 8-HA-cAMP | PKA RIα | EC50 | 358 nM | [10] |
| PKA RIIβ | EC50 | 1150 nM | [10] | |
| cAMP | PKA RIα | EC50 | 36 nM | [10] |
| PKA RIIβ | EC50 | 18 nM | [10] |
EC50: Half-maximal effective concentration for activation.
Signaling Pathways
The following diagrams illustrate the canonical PKA and Epac signaling pathways, highlighting the point of action for this compound.
Figure 1: The PKA signaling pathway activated by this compound.
Figure 2: The Epac signaling pathway, highlighting the selectivity of this compound.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation (MTT) Assay
This protocol is designed to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (and other cAMP analogs as needed)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include appropriate controls (vehicle control, untreated cells).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Figure 3: Workflow for the MTT cell viability assay.
Protocol 2: Western Blot Analysis of PKA Activation
This protocol is used to detect the phosphorylation of PKA substrates, such as CREB, as an indicator of PKA activation by this compound.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CREB, anti-total-CREB, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at the desired concentrations for the appropriate time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total CREB and a loading control like GAPDH to ensure equal protein loading.
Protocol 3: Synergistic Activation of PKA Type I
This compound is often used in combination with another cAMP analog, 8-Hexylamino-cAMP (8-HA-cAMP), to synergistically and selectively activate PKA type I.[11] this compound preferentially binds to site A of PKA-I, while 8-HA-cAMP has a preference for site B.
Procedure:
-
Follow the general protocols for cell-based assays (e.g., MTT or Western blot).
-
Prepare stock solutions of both this compound and 8-HA-cAMP.
-
When preparing the treatment media, add both analogs at the desired final concentrations. A common starting point is to use equimolar concentrations of both analogs (e.g., 100 µM of each).[11]
-
Include controls with each analog alone to demonstrate the synergistic effect of the combination.
Applications in Drug Discovery
-
Target Validation: By selectively activating PKA, this compound allows researchers to confirm the role of this kinase in various cellular processes and disease models.
-
High-Throughput Screening: this compound can be used as a positive control in high-throughput screens designed to identify novel PKA activators or inhibitors.
-
Cancer Research: The antiproliferative effects of PKA activation have been studied in various cancer cell lines.[2][11] this compound, alone or in combination with other analogs, is a valuable tool for investigating the therapeutic potential of targeting the PKA pathway in oncology.[11]
-
Neuroscience: PKA plays a critical role in neuronal function, including synaptic plasticity and memory formation.[12] this compound can be used to explore the specific contributions of PKA to these processes.
Troubleshooting
-
Low Cell Permeability: While this compound is more cell-permeable than cAMP, its efficiency can vary between cell types. If a response is not observed, consider increasing the concentration or incubation time.
-
Solubility: this compound is generally soluble in aqueous solutions.[13] However, for high concentrations, it may be necessary to first dissolve it in a small amount of DMSO and then dilute it in the culture medium.
-
Off-Target Effects: Although highly selective for PKA, at very high concentrations, off-target effects of any pharmacological agent are possible. It is always recommended to use the lowest effective concentration and include appropriate controls.
Conclusion
This compound is an indispensable tool for researchers in the field of drug discovery and development. Its high selectivity for PKA provides a means to dissect the intricate cAMP signaling network and to validate PKA as a therapeutic target. The protocols and data presented in these application notes are intended to facilitate the effective use of this compound in advancing our understanding of cellular signaling and in the pursuit of novel therapeutics.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epac Activates the Small G Proteins Rap1 and Rab3A to Achieve Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
cell permeability considerations for 8-PIP-cAMP experiments
Considerations for Cell Permeability in Cellular Assays
Introduction
8-Piperidinoadenosine-3',5'-cyclic monophosphate (8-PIP-cAMP) is a site-selective analog of cyclic AMP (cAMP) that serves as a potent activator of cAMP-dependent Protein Kinase A (PKA).[1][2] Compared to the endogenous second messenger cAMP, this compound exhibits enhanced metabolic stability and increased membrane permeability, making it a valuable tool for studying PKA-mediated signaling pathways in intact cells.[1] These characteristics allow for direct application to cell culture media to effectively raise intracellular cAMP levels and specifically activate PKA-dependent pathways. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Mechanism of Action
This compound selectively binds to the regulatory subunits of PKA, causing a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby modulating a wide array of cellular processes, including gene expression, metabolism, and cell proliferation. Notably, this compound is a preferential activator of PKA and displays weak to no activation of another key cAMP effector, the Exchange Protein Directly Activated by cAMP (Epac). This selectivity allows for the specific interrogation of PKA-dependent signaling cascades.
Data Presentation
Table 1: Antiproliferative Activity of PKA I-Selective cAMP Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the antiproliferative effects of a combination of the PKA type I-selective cAMP analogs, this compound and 8-HA-cAMP, in various human cancer cell lines. This combination therapy has been shown to induce growth arrest.
| Cell Line | Cancer Type | IC50 (µM) for this compound + 8-HA-cAMP Combination |
| ARO | Anaplastic Thyroid Carcinoma | 55.3 |
| NPA | Papillary Thyroid Carcinoma | 84.8 |
| WRO | Follicular Thyroid Carcinoma | Ineffective |
Data from Lucchi S, et al. (2011) PLoS One.
Experimental Protocols
1. General Protocol for Cell Treatment with this compound
This protocol provides a general guideline for treating adherent or suspension cells with this compound to activate PKA-dependent signaling. Optimal conditions (e.g., cell density, this compound concentration, and incubation time) should be determined empirically for each cell line and experimental endpoint.
Materials:
-
This compound sodium salt
-
Complete cell culture medium appropriate for the cell line
-
Sterile phosphate-buffered saline (PBS) or other balanced salt solution
-
Cell culture plates or flasks
-
Adherent or suspension cells of interest
Procedure:
-
Cell Seeding:
-
Adherent Cells: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-80%).
-
Suspension Cells: Seed cells at a density that allows for logarithmic growth during the experiment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 10-50 mM) in sterile water or a suitable buffer.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. A typical starting concentration range is 10-100 µM.
-
For adherent cells, carefully aspirate the old medium and replace it with the medium containing this compound.
-
For suspension cells, add the appropriate volume of concentrated this compound solution to the cell suspension to achieve the final desired concentration.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 30 minutes to 72 hours), depending on the downstream application. Shorter incubation times are typically sufficient for phosphorylation events, while longer times may be required for changes in gene expression or cell proliferation.
-
-
Downstream Analysis:
-
Following incubation, harvest the cells for downstream analysis, such as Western blotting for phosphorylated proteins, gene expression analysis, or cell viability assays.
-
2. Protocol for In Vitro PKA Substrate Phosphorylation Assay
This assay directly measures the catalytic activity of PKA by quantifying the phosphorylation of a specific substrate.
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the PKA substrate peptide, and the desired concentration of this compound.
-
Initiate the reaction by adding the purified PKA catalytic subunit and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of incorporated phosphate is directly proportional to PKA activity.
3. Protocol for Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cells treated with this compound (as described in Protocol 1) in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
4. Protocol for Quantification of this compound Cell Permeability via HPLC
This protocol outlines a method to determine the intracellular concentration of this compound, providing a quantitative measure of its cell permeability.
Materials:
-
Cells treated with a known extracellular concentration of this compound
-
Ice-cold PBS
-
Ice-cold perchloric acid (PCA)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
This compound standard for calibration curve
Procedure:
-
Incubate cells with a known concentration of this compound for a defined period (e.g., 60 minutes).
-
Quickly wash the cells twice with ice-cold PBS to remove extracellular this compound.
-
Lyse the cells by adding ice-cold PCA.
-
Collect the cell lysate and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant containing the intracellular this compound by HPLC.
-
Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of this compound.
-
Calculate the intracellular concentration based on the determined amount of this compound and the estimated intracellular volume of the cells.
Mandatory Visualizations
Caption: PKA signaling pathway activated by this compound.
Caption: General experimental workflow for this compound studies.
Caption: Selective activation of PKA vs. Epac pathways.
References
Application Notes and Protocols for Measuring Intracellular cAMP Levels and PKA Activation Following 8-PIP-cAMP Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Background
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in cellular signaling, translating extracellular signals into a wide array of intracellular responses. The canonical effector of cAMP is cAMP-dependent Protein Kinase A (PKA), which, upon activation, phosphorylates a multitude of substrate proteins, thereby regulating diverse cellular processes including metabolism, gene expression, and cell growth.[1]
8-(Piperidino)-cAMP (8-PIP-cAMP) is a cell-permeant analog of cAMP.[2] Unlike pharmacological agents that stimulate or inhibit adenylyl cyclase to modulate endogenous cAMP levels, this compound acts as a direct activator of PKA.[3] It mimics the action of endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme, causing the release and activation of the catalytic subunits.[1][4]
Given that this compound directly activates PKA, measuring its downstream kinase activity is often a more direct and biologically relevant readout of its cellular effects than measuring total intracellular cAMP levels. An increase in endogenous cAMP is not the mechanism of action for this compound.[3][5] However, measuring basal cAMP levels prior to treatment can be a valuable experimental control.
This document provides detailed protocols for measuring intracellular cAMP as a baseline, as well as a more pertinent protocol for assessing the downstream activation of PKA following treatment with this compound.
Signaling Pathway Overview
The following diagram illustrates the canonical cAMP/PKA signaling pathway and the point of intervention for this compound.
Comparison of Measurement Techniques
The choice of assay depends on the specific experimental question, required throughput, and available instrumentation.
| Assay | Principle | Measurement | Advantages | Disadvantages |
| Competitive ELISA | Competition between sample cAMP and a labeled cAMP for a limited number of anti-cAMP antibody binding sites. | Endpoint, quantitative measurement of total intracellular cAMP. | High sensitivity, high throughput, well-established. | Requires cell lysis, does not provide real-time data. |
| FRET-based Biosensors | Genetically encoded sensors that change their fluorescence resonance energy transfer (FRET) efficiency upon binding to cAMP. | Real-time, dynamic measurement of cAMP changes in live cells. | Provides spatial and temporal resolution, non-invasive. | Requires transfection and specialized imaging equipment, lower throughput. |
| PKA Activity Assay | Measures the phosphorylation of a specific PKA substrate, either through antibodies against the phosphorylated substrate (e.g., Western Blot) or by using a fluorescently labeled substrate. | Endpoint or kinetic measurement of PKA catalytic activity. | Directly measures the effect of PKA activators like this compound, reflects a biologically relevant downstream event. | Can be lower throughput (Western Blot), may require optimization of antibodies and substrates. |
Experimental Protocols
Protocol 1: Measurement of Basal Intracellular cAMP Levels using Competitive ELISA
This protocol is designed to measure the total intracellular cAMP concentration and is useful for establishing baseline levels before treatment.
Experimental Workflow for cAMP ELISA
Materials:
-
Cells of interest
-
This compound (as a treatment condition, if comparing with other agents)
-
Positive control (e.g., Forskolin) and vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
0.1 M HCl or a commercially available cell lysis buffer
-
cAMP Competitive ELISA Kit (numerous commercial kits are available)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in a multi-well plate and culture overnight.
-
Treat cells with this compound, positive control (e.g., 10 µM Forskolin), or vehicle for the desired time period.
-
-
Cell Lysis:
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of 0.1 M HCl or lysis buffer to each well (e.g., 200 µL for a 24-well plate). The use of 0.1 M HCl can help to inhibit phosphodiesterase activity.
-
Incubate on ice for 10-20 minutes with occasional agitation.
-
-
Lysate Collection:
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 600 x g for 10 minutes at 4°C to pellet cellular debris.[6]
-
-
ELISA Protocol:
-
Follow the specific instructions provided with your commercial ELISA kit. A general procedure is as follows:
-
Prepare a cAMP standard curve according to the kit's instructions.
-
Add standards and cell lysate supernatants to the appropriate wells of the antibody-coated microplate.
-
Add the cAMP-HRP conjugate to each well.
-
Add the anti-cAMP antibody to each well.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the plate multiple times with the provided wash buffer.
-
Add the TMB substrate and incubate in the dark for 15-30 minutes.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the cAMP concentration in your samples by interpolating their absorbance values from the standard curve. The signal is typically inversely proportional to the amount of cAMP in the sample.
-
Protocol 2: Live-Cell Imaging of cAMP Dynamics using FRET-based Biosensors
This protocol allows for the real-time visualization of changes in intracellular cAMP in response to treatments other than this compound.
Principle of FRET-based cAMP Biosensors
Materials:
-
Cells of interest
-
Plasmid encoding a FRET-based cAMP biosensor (e.g., an Epac-based sensor)
-
Transfection reagent
-
Fluorescence microscope equipped for live-cell imaging with appropriate filter sets for the FRET pair (e.g., CFP/YFP)
-
Imaging medium (e.g., HBSS)
Procedure:
-
Transfection:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Transfect the cells with the cAMP biosensor plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for sensor expression.
-
-
Live-Cell Imaging:
-
Replace the culture medium with imaging medium.
-
Mount the dish on the microscope stage, maintaining appropriate temperature (37°C) and CO2 (5%).
-
Acquire baseline images in both the donor (e.g., CFP) and FRET (e.g., YFP) channels.
-
-
Treatment and Data Acquisition:
-
Add a compound known to increase endogenous cAMP (e.g., Forskolin) to the dish and acquire images over time. This confirms the sensor is responsive.
-
For your experiment, you would typically measure the response to other stimuli, not this compound, as the latter does not change endogenous cAMP levels.
-
-
Data Analysis:
-
Calculate the FRET ratio (e.g., YFP/CFP intensity) for each cell over time.
-
A decrease in the FRET ratio typically indicates an increase in intracellular cAMP for Epac-based sensors.[7]
-
Protocol 3: Measurement of PKA Activity via Western Blot for Phospho-CREB
This protocol provides an endpoint measurement of PKA activation by assessing the phosphorylation of one of its key downstream targets, the transcription factor CREB.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and culture overnight.
-
Treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer with inhibitors.
-
Scrape and collect the lysate, then centrifuge to pellet debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with primary antibody against phospho-CREB overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total CREB to ensure equal loading.
-
Quantify the band intensities for phospho-CREB and total CREB.
-
Express the results as the ratio of phospho-CREB to total CREB to determine the fold-change in PKA activity upon treatment.
-
Data Presentation
Example Data: PKA Activation by this compound
The following table presents hypothetical data from a Western blot experiment as described in Protocol 3, demonstrating a dose-dependent increase in CREB phosphorylation upon treatment with this compound.
| Treatment | Concentration (µM) | Phospho-CREB / Total CREB Ratio (Normalized to Vehicle) |
| Vehicle (DMSO) | - | 1.0 |
| This compound | 1 | 2.5 |
| This compound | 10 | 8.2 |
| This compound | 100 | 15.6 |
| Forskolin (Positive Control) | 10 | 18.3 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low cAMP signal in ELISA | Insufficient cell number; Rapid cAMP degradation by phosphodiesterases (PDEs). | Increase the number of cells per well; Ensure a PDE inhibitor (like IBMX) is included in the lysis buffer or pre-incubation step.[8] |
| High variability between replicates | Inconsistent cell plating; Pipetting errors; cAMP contamination from external sources. | Ensure homogenous cell suspension before plating; Use calibrated pipettes; Wear gloves and a mask to prevent saliva contamination of reagents.[6] |
| No change in PKA activity after this compound treatment | Compound is inactive or degraded; Insufficient treatment time or concentration; Cell line is unresponsive. | Use a fresh stock of this compound; Perform a time-course and dose-response experiment; Confirm PKA expression and responsiveness with a positive control like Forskolin. |
| FRET biosensor not responding | Low expression of the sensor; Phototoxicity or photobleaching. | Optimize transfection efficiency; Use the lowest possible excitation light intensity and exposure time. |
References
- 1. Protein kinase A - Wikipedia [en.wikipedia.org]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cAMP activation of PKA defines an ancient signaling mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting lack of response to 8-PIP-cAMP treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 8-PIP-cAMP (8-Piperidino-cyclic AMP), a selective activator of cAMP-dependent protein kinase (PKA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable analog of cyclic adenosine monophosphate (cAMP).[1] It is designed to be more resistant to degradation by phosphodiesterases (PDEs), the enzymes that break down endogenous cAMP.[2] This increased metabolic stability allows for a more sustained activation of its primary intracellular target, Protein Kinase A (PKA).[1][2] this compound selectively binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits. These catalytic subunits can then phosphorylate downstream target proteins on specific serine or threonine residues within a consensus motif, typically Arginine-Arginine-X-Serine/Threonine (RRXS/T).[3][4]
Q2: What are the common applications of this compound in research?
Due to its role in activating PKA, this compound is frequently used to study a wide range of cellular processes, including gene expression, cell growth and differentiation, and metabolism.[2][5] It has been notably investigated for its potential anti-proliferative effects in various cancer cell lines.[5][6]
Q3: How should I prepare and store this compound?
This compound is typically supplied as a solid. For experimental use, it is recommended to prepare a concentrated stock solution in an appropriate solvent, such as sterile water or DMSO. To avoid repeated freeze-thaw cycles that can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or lower. Always refer to the manufacturer's datasheet for specific instructions on solubility and storage.
Troubleshooting Guide: Lack of Response to this compound Treatment
Problem: I am not observing the expected cellular response after treating my cells with this compound.
This is a common issue that can arise from a variety of factors. The following troubleshooting guide provides a systematic approach to identifying and resolving the problem.
Step 1: Verify Experimental Parameters
A primary reason for a lack of response is suboptimal experimental conditions. Carefully review and optimize the following parameters.
Q4: What is the recommended concentration and incubation time for this compound?
The optimal concentration and incubation time for this compound can vary significantly depending on the cell type and the specific biological endpoint being measured. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
Table 1: Recommended Starting Concentrations and Incubation Times for this compound
| Parameter | Recommended Range | Notes |
| Concentration | 10 µM - 250 µM | Primary cells are often more sensitive and may require lower concentrations.[2] Immortalized cell lines may require higher concentrations. A dose-response curve is essential. |
| Incubation Time | 15 minutes - 72 hours | Short-term incubations are suitable for detecting rapid phosphorylation events.[7] Longer incubations are necessary for observing changes in gene expression or cell proliferation.[2] |
Q5: Could the issue be with the stability of this compound in my cell culture medium?
While this compound is more resistant to degradation than cAMP, its stability can still be a factor, especially in long-term experiments.[1][2]
-
Serum Content: Components in serum can sometimes affect the stability and efficacy of cAMP analogs.[8][9] If possible, consider reducing the serum concentration or using a serum-free medium during the treatment period.
-
Fresh Preparation: Always prepare fresh dilutions of this compound from your frozen stock solution for each experiment.
Step 2: Assess PKA Pathway Integrity and Activation
If optimizing experimental parameters does not resolve the issue, the problem may lie within the PKA signaling pathway of your cells.
Q6: How can I confirm that PKA is being activated in my cells following this compound treatment?
Directly assessing PKA activation is a critical step in troubleshooting. The most common method is to measure the phosphorylation of known PKA substrates.
-
Western Blotting for Phospho-PKA Substrates: A widely used technique is to perform a western blot using an antibody that specifically recognizes the phosphorylated PKA substrate motif (RRXS/T).[10][11] An increase in the signal from this antibody after this compound treatment indicates PKA activation.
-
Specific Substrate Phosphorylation: Alternatively, you can use phospho-specific antibodies to well-characterized PKA substrates, such as CREB (phosphorylated at Ser133).[12]
Table 2: Key Reagents for Assessing PKA Activation
| Reagent | Purpose | Supplier Example |
| Phospho-PKA Substrate (RRXS/T) Antibody | Detects a broad range of PKA-phosphorylated proteins. | Cell Signaling Technology #9624 |
| Phospho-CREB (Ser133) Antibody | Detects a specific and well-known PKA substrate. | Cell Signaling Technology #9198 |
| PKA inhibitor (e.g., H89, myr-PKI) | Negative control to confirm that the observed phosphorylation is PKA-dependent.[12][13] | Various |
Q7: What if I don't see an increase in PKA substrate phosphorylation?
A lack of phosphorylation could indicate several issues:
-
Low PKA Expression: Your cell line may have low endogenous levels of PKA. You can assess the expression levels of PKA catalytic and regulatory subunits by western blot.
-
Dominant Phosphatase Activity: High levels of phosphatase activity in your cells could be rapidly dephosphorylating PKA substrates. The use of phosphatase inhibitors during cell lysis is crucial.
-
Subcellular Compartmentalization: PKA signaling is often highly localized within the cell. The specific PKA pool targeted by this compound may not be activating the substrate you are probing.[14][15]
Step 3: Consider Cell-Specific Factors
The cellular context plays a significant role in the response to any signaling molecule.
Q8: Could my cell line be resistant to this compound?
Yes, some cell lines may exhibit resistance to cAMP analogs. This can be due to:
-
Mutations in the PKA Pathway: Mutations in the PKA subunits can render the kinase inactive or insensitive to cAMP analogs.[16]
-
High PDE Activity: Some cells have very high levels of phosphodiesterase activity that can overcome the inhibitory resistance of this compound, especially at lower concentrations.
-
Alternative Signaling Pathways: The cellular phenotype you are observing may be regulated by pathways that are not downstream of PKA, or there may be crosstalk with other signaling pathways that counteract the effects of PKA activation.
Q9: Could cell permeability be an issue?
While this compound is designed to be cell-permeable, its uptake can vary between cell types.[1][17] If you suspect a permeability issue, you could try using a different, more lipophilic cAMP analog.
Experimental Protocols
Protocol 1: Western Blot for Phospho-PKA Substrates
This protocol provides a general guideline for detecting PKA activation by western blotting.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of this compound concentrations for the desired incubation times. Include a vehicle-only control and a positive control (e.g., forskolin and IBMX).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., Phospho-PKA Substrate antibody) overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for lack of response.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. benchchem.com [benchchem.com]
- 3. Protein kinase A - Wikipedia [en.wikipedia.org]
- 4. Evolution of protein kinase substrate recognition at the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of kinase activating and inactivating patient mutations on binary PKA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of 8-Cl-cAMP action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel growth inhibitory effect of 8-Cl-cAMP is dependent on serum factors that modulate protein kinase A expression but not the hydrolysis of 8-Cl-cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phospho-(Ser/Thr) PKA Substrate Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-(Ser/Thr) PKA Substrate Antibody (#9621) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Subcellular Organization of the cAMP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 8-PIP-cAMP for Maximal PKA Activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-piperidino-cAMP (8-PIP-cAMP) to achieve maximal Protein Kinase A (PKA) activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate PKA?
This compound is a cell-permeable analog of cyclic AMP (cAMP). Like endogenous cAMP, it activates PKA by binding to the regulatory subunits of the inactive PKA holoenzyme. This binding induces a conformational change, leading to the dissociation of the catalytic subunits. These freed catalytic subunits are then active and can phosphorylate downstream target proteins.
Q2: Why use this compound instead of other cAMP analogs?
This compound is one of many commercially available cAMP analogs. The choice of analog often depends on the specific experimental goals, such as isoenzyme selectivity. Some analogs are designed to be more resistant to hydrolysis by phosphodiesterases (PDEs), which can lead to a more sustained PKA activation. This compound has been used in studies to investigate PKA-dependent processes.
Q3: What is the typical concentration range for this compound?
The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, studies have used concentrations in the micromolar range, for example, 10µM. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guide
Issue 1: Low or no PKA activation observed after this compound treatment.
| Possible Cause | Recommended Solution |
| Suboptimal Incubation Time | The kinetics of PKA activation can vary between cell types. Perform a time-course experiment to identify the optimal incubation period. Test a range of time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).[1] |
| Incorrect Concentration | The effective concentration of this compound can vary. Perform a dose-response experiment with a range of concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) to find the optimal dose for your cells. |
| Reagent Degradation | Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to degradation. Prepare fresh aliquots from a new stock solution and store them at -20°C or below. |
| Cell Health and Density | Ensure cells are healthy, within a logarithmic growth phase, and plated at an appropriate density. Over-confluent or unhealthy cells may not respond optimally. |
| Assay Sensitivity | The method used to measure PKA activity may not be sensitive enough. Consider using a more sensitive assay, such as a commercially available PKA kinase activity kit that utilizes a phospho-specific antibody.[2][3][4] |
Issue 2: High background PKA activity in control cells.
| Possible Cause | Recommended Solution |
| Basal PKA Activity | Some cell types have high basal levels of PKA activity. Ensure you include a negative control (vehicle-treated cells) to determine the baseline. |
| Serum in Media | Components in serum can sometimes stimulate signaling pathways, including PKA. Consider serum-starving the cells for a few hours before treatment with this compound. |
| Contamination | Microbial contamination can lead to non-specific cellular responses. Regularly check cell cultures for any signs of contamination. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a general procedure to determine the optimal incubation time for this compound to achieve maximal PKA activation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Serum-free medium
-
This compound stock solution (e.g., in DMSO or water)
-
Vehicle control (e.g., DMSO or water)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
PKA activity assay kit
Procedure:
-
Cell Plating: Plate cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Cell Starvation (Optional): If high basal PKA activity is a concern, replace the complete medium with serum-free medium and incubate for 2-4 hours before treatment.
-
Treatment Preparation: Prepare the treatment media by diluting the this compound stock solution to the desired final concentration in the appropriate medium. Also, prepare a vehicle control medium.
-
Treatment: Aspirate the medium from the cells and add the prepared treatment or vehicle control media to the respective wells.
-
Incubation: Return the plates to the incubator. Treat cells for a range of time points (e.g., 0 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Cell Lysis: After each incubation time point, wash the cells with ice-cold PBS and then add ice-cold lysis buffer.
-
Lysate Collection: Scrape the cells and collect the lysate.
-
PKA Activity Assay: Perform a PKA activity assay on the cell lysates according to the manufacturer's instructions.
-
Data Analysis: Determine the PKA activity for each time point and identify the incubation time that results in maximal activation.
Protocol 2: PKA Kinase Activity Assay (General Overview)
Several commercial kits are available to measure PKA activity.[2][3][4][5] A common method is an ELISA-based assay.
Principle: A specific PKA substrate is pre-coated onto a microplate. The cell lysate containing activated PKA is added to the wells along with ATP. The PKA in the lysate phosphorylates the substrate. A phospho-specific primary antibody is then added, which binds to the phosphorylated substrate. A secondary antibody conjugated to an enzyme (like HRP) is added, followed by a substrate that produces a colorimetric or chemiluminescent signal. The intensity of the signal is proportional to the PKA activity in the sample.
Data Presentation
Table 1: Example Time-Course Experiment Data for PKA Activation by this compound
| Incubation Time | PKA Activity (Fold Change vs. Vehicle) |
| 0 min | 1.0 |
| 15 min | 2.5 |
| 30 min | 4.8 |
| 1 hr | 5.2 |
| 2 hr | 4.5 |
| 4 hr | 3.1 |
| 8 hr | 2.0 |
| 24 hr | 1.2 |
Note: This is example data. Actual results will vary depending on the cell type and experimental conditions.
Table 2: Relative Affinity of Various cAMP Analogs for PKA Isozymes
| Analog | Relative Affinity for PKA I (A site / B site) | Relative Affinity for PKA II (A site / B site) |
| cAMP | 1.0 / 1.0 | 1.0 / 1.0 |
| This compound | 2.3 / 0.065 | 0.046 / 3.2 |
| 6-MBC-cAMP | 0.48 / 0.068 | 16.0 / 0.13 |
| 8-Br-cAMP | 1.3 / 1.0 | 0.11 / 6.8 |
Data adapted from BIOLOG Life Science Institute.[6] Relative affinity is compared to cAMP.
Visualizations
Caption: PKA activation by the cell-permeable this compound.
Caption: Workflow for optimizing this compound incubation time.
References
identifying and mitigating off-target effects of 8-PIP-cAMP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential off-target effects of 8-PIP-cAMP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
8-piperidino-adenosine-3',5'-cyclic monophosphate (this compound) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). Its primary mechanism of action is as a selective activator of cAMP-dependent Protein Kinase A (PKA).[1][2] It is often used in research to study PKA-mediated signaling pathways. This compound exhibits selectivity for the different isoforms of the PKA regulatory subunits.
Q2: What are the potential off-target effects of this compound?
While this compound is designed to be a selective PKA activator, like many small molecule tool compounds, it may exhibit off-target effects, particularly at higher concentrations. The most common potential off-target classes for cAMP analogs include:
-
Exchange Protein Directly Activated by cAMP (Epac): Another major intracellular cAMP sensor. A structurally related analog, N6-benzoyl-8-piperidino-cAMP, has been shown to be unable to activate Epac, suggesting that modifications at the 8-position can influence Epac activity. Therefore, it is crucial to test for potential Epac activation by this compound in your experimental system.
-
Phosphodiesterases (PDEs): These enzymes are responsible for the degradation of cAMP. Some cAMP analogs can inhibit PDEs, leading to an artificial elevation of endogenous cAMP levels, which can complicate the interpretation of experimental results.
-
Cyclic Nucleotide-Gated (CNG) Ion Channels: These channels are directly gated by cyclic nucleotides, including cAMP. Off-target modulation of these channels can lead to changes in ion flux and membrane potential.
Q3: How can I differentiate between on-target PKA activation and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is critical for the accurate interpretation of your data. A multi-faceted approach is recommended:
-
Pharmacological Inhibition: Use specific inhibitors for PKA (e.g., H-89, KT5720) to determine if the observed effect is attenuated or abolished.[3] If the effect persists in the presence of a PKA inhibitor, it is likely due to an off-target mechanism.
-
Use of Structurally Different PKA Activators: Compare the effects of this compound with other PKA activators that have different chemical structures and potentially different off-target profiles.
-
Direct Activity Assays: Perform in vitro assays to directly measure the effect of this compound on the activity of PKA and potential off-target proteins like Epac and PDEs.[4]
-
Knockdown/Knockout Models: If available, use cell lines or animal models with reduced or eliminated expression of PKA or potential off-target proteins to validate their involvement.
Q4: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can stem from several factors:
-
Compound Stability and Storage: Ensure that the this compound compound is stored correctly, typically at -20°C or lower, and protected from moisture to prevent degradation.
-
Cell Permeability: The efficiency of this compound uptake can vary between different cell types.
-
Endogenous Phosphodiesterase (PDE) Activity: High levels of PDE activity in your experimental system can hydrolyze this compound, reducing its effective concentration. Co-incubation with a broad-spectrum PDE inhibitor like IBMX can help, but this can also complicate the interpretation of results by elevating endogenous cAMP.
-
Differential Expression of Off-Target Proteins: The variability in your results could be due to differences in the expression levels of off-target proteins in your cells or tissues.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating common issues related to potential off-target effects of this compound.
Problem 1: Unexpected or contradictory cellular response after this compound treatment.
-
Possible Cause: Off-target activation of Epac.
-
Possible Cause: Inhibition of Phosphodiesterases (PDEs).
-
Troubleshooting Steps:
-
Measure intracellular cAMP levels after this compound treatment. An unexpected increase may indicate PDE inhibition.
-
Perform an in vitro PDE activity assay with specific recombinant PDE isoforms to test for direct inhibition by this compound.
-
-
-
Possible Cause: Modulation of Cyclic Nucleotide-Gated (CNG) channels.
-
Troubleshooting Steps:
-
Perform patch-clamp electrophysiology on cells expressing CNG channels to directly measure changes in current upon application of this compound.[8]
-
-
Problem 2: High background or non-specific effects observed.
-
Possible Cause: Compound degradation or impurities.
-
Troubleshooting Steps:
-
Verify the purity of the this compound compound using techniques like HPLC.
-
Purchase a fresh batch of the compound from a reputable supplier.
-
-
-
Possible Cause: Solvent effects.
-
Troubleshooting Steps:
-
Run a vehicle control (the solvent used to dissolve this compound, e.g., DMSO or water) at the same final concentration used in the experiment.
-
-
Quantitative Data Summary
The following table summarizes the known activation constants of this compound for its primary target, PKA. Currently, there is limited publicly available quantitative data on the off-target effects of this compound. Researchers are encouraged to empirically determine these values in their systems of interest.
| Compound | Target Protein | Parameter | Value | Reference |
| This compound | PKA RIα | EC50 | 1020 nM | [1] |
| This compound | PKA RIIβ | EC50 | 3950 nM | [1] |
| This compound | Epac1 / Epac2 | EC50 | Data not available | |
| This compound | Phosphodiesterases (PDEs) | Ki | Data not available | |
| This compound | Cyclic Nucleotide-Gated (CNG) Channels | EC50 | Data not available |
Note: A lower EC50 value indicates higher potency of activation.
Signaling Pathways & Experimental Workflows
Caption: Canonical PKA signaling pathway activated by endogenous cAMP or exogenous this compound.
Caption: A logical workflow for troubleshooting unexpected effects of this compound.
Detailed Experimental Protocols
In Vitro PKA Kinase Activity Assay
Objective: To quantitatively measure the activation of PKA by this compound.
Materials:
-
Recombinant PKA catalytic and regulatory subunits
-
PKA substrate (e.g., Kemptide)
-
This compound
-
Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
[γ-³²P]ATP or a non-radioactive ATP detection kit (e.g., ADP-Glo™)
-
P81 phosphocellulose paper (for radioactive assay)
-
Scintillation counter or luminometer
Procedure:
-
Prepare Holoenzyme: Reconstitute the PKA holoenzyme by incubating the catalytic and regulatory subunits in kinase buffer.
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing kinase buffer, PKA substrate, and varying concentrations of this compound.
-
Initiate Reaction: Add the reconstituted PKA holoenzyme to the reaction mix. To start the phosphorylation reaction, add ATP (spiked with [γ-³²P]ATP for the radioactive method).
-
Incubation: Incubate the reaction at 30°C for 10-30 minutes. Ensure the reaction is in the linear range.
-
Stop Reaction:
-
Radioactive method: Spot a portion of the reaction mixture onto P81 phosphocellulose paper and immediately immerse it in 0.75% phosphoric acid.
-
Non-radioactive method: Follow the manufacturer's instructions for the specific kit to stop the reaction and measure the signal.
-
-
Quantification:
-
Radioactive method: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method: Measure the luminescence or fluorescence signal according to the kit's protocol.
-
-
Data Analysis: Plot the PKA activity against the concentration of this compound to determine the EC50 value.
Epac Activation Assay (Rap1 Pull-down)
Objective: To determine if this compound activates Epac by measuring the activation of its downstream effector, Rap1.
Materials:
-
Cell line of interest
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Rap1 activation assay kit (containing GST-RalGDS-RBD beads)
-
Antibodies: anti-Rap1
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound for a predetermined time. Include a positive control (e.g., 8-pCPT-2'-O-Me-cAMP) and a negative (vehicle) control.
-
Cell Lysis: Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Pull-down of Active Rap1: Incubate equal amounts of protein lysate with GST-RalGDS-RBD beads to pull down active, GTP-bound Rap1.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze by SDS-PAGE and Western blotting using an anti-Rap1 antibody.
-
Data Analysis: Quantify the amount of active Rap1 pulled down in each condition. An increase in active Rap1 in the presence of this compound indicates Epac activation.
In Vitro Phosphodiesterase (PDE) Activity Assay
Objective: To determine if this compound inhibits the activity of specific PDE isoforms.
Materials:
-
Recombinant PDE isoforms
-
This compound
-
cAMP (substrate)
-
PDE Assay Buffer
-
PDE activity assay kit (e.g., colorimetric, fluorescent, or radioactive)
Procedure:
-
Prepare Reaction Mix: In a microplate, prepare a reaction mix containing PDE assay buffer, a fixed concentration of cAMP, and varying concentrations of this compound.
-
Initiate Reaction: Add the recombinant PDE enzyme to the reaction mix.
-
Incubation: Incubate the plate at 37°C for a predetermined time.
-
Stop Reaction and Detection: Follow the instructions of the specific PDE assay kit to stop the reaction and measure the remaining cAMP or the product of the reaction (AMP).
-
Data Analysis: Plot the PDE activity against the concentration of this compound to determine the IC50 value for inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. (Rp)- and (Sp)-8-piperidino-adenosine 3',5'-(cyclic)thiophosphates discriminate completely between site A and B of the regulatory subunits of cAMP-dependent protein kinase type I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of olfactory-type cyclic nucleotide-gated channels in rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 8-PIP-cAMP in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing 8-piperidinoadenosine-3',5'-cyclic monophosphate (8-PIP-cAMP), maintaining its stability in aqueous solutions is paramount for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and application of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity of this compound solution over a short period. | Hydrolysis of the phosphodiester bond. This is a primary degradation pathway for cyclic nucleotides, accelerated by non-optimal pH and temperature. | Prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution and store at -20°C or lower. Avoid repeated freeze-thaw cycles. For working solutions, use a buffer within a pH range of 5.0-7.0, as the phosphodiester bond is generally more stable in a slightly acidic to neutral environment.[1] |
| Enzymatic degradation by phosphodiesterases (PDEs). If working with cell lysates or in cell culture, endogenous PDEs can rapidly hydrolyze this compound. | Consider adding a broad-spectrum phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to your experimental system to prevent enzymatic degradation of this compound.[2] | |
| Inconsistent experimental results between batches of this compound solution. | Inconsistent solution preparation and storage. Variations in solvent, pH, storage temperature, and exposure to light can lead to different degradation rates between batches. | Standardize your protocol for solution preparation. Use high-purity water or a consistent buffer system. Always store aliquots at -20°C or below and protect from light. Prepare working solutions immediately before use from a freshly thawed aliquot. |
| Photodegradation. Exposure to light, particularly UV light, can potentially degrade purine-containing molecules like this compound. | Prepare and handle this compound solutions in a low-light environment. Use amber-colored or foil-wrapped tubes for storage to minimize light exposure. | |
| Precipitation of this compound in the stock solution. | Low solubility in the chosen solvent or storage at an inappropriate temperature. | This compound is generally soluble in water. If you encounter solubility issues, gentle warming or sonication may help. Ensure the compound is fully dissolved before aliquoting and freezing. Avoid storing concentrated solutions at 4°C for extended periods, as this can sometimes lead to precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound, like other cyclic nucleotides, is the hydrolysis of the 3',5'-phosphodiester bond to yield 8-piperidinoadenosine-5'-monophosphate (8-PIP-AMP). This hydrolysis can be catalyzed by acids, bases, or enzymes, specifically phosphodiesterases (PDEs).
Q2: What are the optimal storage conditions for this compound aqueous solutions?
A2: For long-term storage, it is recommended to prepare a concentrated stock solution in high-purity water or a suitable buffer (pH 5.0-7.0), aliquot it into single-use volumes, and store at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles. For short-term storage (a few days), solutions should be kept at 2-8°C and protected from light. However, for maximal activity, it is always best to prepare fresh solutions for each experiment.[1]
Q3: How does pH affect the stability of this compound?
A3: The stability of the phosphodiester bond in cyclic nucleotides is pH-dependent. While specific data for this compound is limited, similar compounds are most stable in a slightly acidic to neutral pH range (pH 5.0-7.0).[1] Both strongly acidic and alkaline conditions can accelerate the rate of hydrolysis.
Q4: Should I be concerned about enzymatic degradation of this compound in my experiments?
A4: Yes, if your experimental system contains phosphodiesterases (PDEs), such as in cell culture or with cell lysates, enzymatic degradation can be a significant issue. 8-substituted cAMP analogs are known to be more resistant to hydrolysis by PDEs compared to cAMP, but they are not completely immune. To mitigate this, you can include a PDE inhibitor, such as IBMX, in your experimental setup.[2]
Q5: How can I assess the stability of my this compound solution?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the most reliable way to assess the stability of your this compound solution. This involves separating the intact this compound from its potential degradation products and quantifying the amount of each over time under specific storage or stress conditions.
Quantitative Stability Data
Table 1: Estimated Stability of this compound in Aqueous Solution
| Storage Condition | Estimated Degradation Rate | Recommended Storage Duration |
| Room Temperature (in water) | ~1% per day[1] | < 24 hours |
| 2-8°C (in buffer, pH 5-7) | Slower than room temperature | < 1 week |
| -20°C (aliquoted, pH 5-7) | Minimal | Several months[1] |
| -80°C (aliquoted, pH 5-7) | Negligible | > 1 year |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Materials:
-
This compound powder
-
High-purity, sterile water or a suitable sterile buffer (e.g., 50 mM Tris-HCl, pH 7.0)
-
Sterile microcentrifuge tubes (amber or wrapped in foil)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound in a sterile environment.
-
Dissolve the powder in the appropriate volume of sterile water or buffer to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C until use.
Protocol 2: Forced Degradation Study to Assess this compound Stability
This protocol outlines a general procedure for a forced degradation study. The specific conditions may need to be optimized for your analytical method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution with 0.1 M HCl. Incubate at 60°C for various time points (e.g., 1, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution with 0.1 M NaOH. Incubate at room temperature for various time points. Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution with 3% H₂O₂. Incubate at room temperature for various time points.
-
Thermal Degradation: Incubate aliquots of the this compound stock solution at an elevated temperature (e.g., 60°C or 80°C) for various time points.
-
Photodegradation: Expose aliquots of the this compound stock solution to a controlled light source (as per ICH Q1B guidelines) for a defined period. Keep control samples wrapped in foil.
-
Analysis: Analyze the stressed samples and unstressed controls by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all major degradation products.
-
Data Interpretation: Calculate the percentage of degradation for each condition and time point. This will help to identify the primary degradation pathways and the intrinsic stability of this compound.
Visualizations
Signaling Pathway of this compound
This compound is a membrane-permeable analog of cyclic AMP (cAMP) that acts as a selective activator of cAMP-dependent protein kinase (PKA). It binds to the regulatory subunits of PKA, causing a conformational change that leads to the dissociation and activation of the catalytic subunits. The active catalytic subunits then phosphorylate downstream target proteins, modulating various cellular processes.
Caption: Activation of PKA by this compound.
Experimental Workflow for Stability Assessment
The following workflow outlines the key steps in performing a forced degradation study to evaluate the stability of this compound.
Caption: Forced degradation study workflow.
References
addressing 8-PIP-cAMP cytotoxicity in sensitive cell lines
Welcome to the technical support center for 8-pCPT-2'-O-Me-cAMP. This resource is designed for researchers, scientists, and drug development professionals to address potential issues of cytotoxicity when using this selective Epac activator in sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is 8-pCPT-2'-O-Me-cAMP and what is its primary mechanism of action?
A1: 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, commonly abbreviated as 8-pCPT-2'-O-Me-cAMP, is a chemical analog of cyclic AMP (cAMP). It is designed to be a highly selective activator of Exchange Protein Directly Activated by cAMP (Epac), also known as cAMP-regulated Guanine Nucleotide Exchange Factor (cAMP-GEF).[1] Unlike the endogenous messenger cAMP, which activates both Protein Kinase A (PKA) and Epac, 8-pCPT-2'-O-Me-cAMP is a weak activator of PKA, making it a valuable tool for studying PKA-independent cAMP signaling pathways.[1][2] The acetoxymethyl (AM) ester form, 8-pCPT-2'-O-Me-cAMP-AM, is a cell-permeable prodrug that is hydrolyzed by intracellular esterases to release the active compound.[3][4]
Q2: Why am I observing cytotoxicity in my cell line after treatment with 8-pCPT-2'-O-Me-cAMP?
A2: The cellular response to Epac activation is highly dependent on the cell type and context. While in many cell lines Epac signaling is associated with pro-survival and anti-apoptotic effects, in others, it can induce cell cycle arrest or apoptosis.[3][5] For instance, in mouse cortical neurons, activation of Epac has been shown to induce apoptosis by increasing the expression of the pro-apoptotic protein Bim.[1] In some acute lymphoblastic leukemia cell lines, Epac activation can enhance drug-induced cell death, a process linked to calcium signaling.[6] Therefore, the cytotoxicity you are observing is likely a cell-type-specific response to sustained Epac activation.
Q3: At what concentrations does 8-pCPT-2'-O-Me-cAMP typically become cytotoxic?
A3: The optimal working concentration of 8-pCPT-2'-O-Me-cAMP-AM should be determined empirically for each cell line. Generally, concentrations ranging from 1 µM to 100 µM are used in cell culture experiments.[1][7] Cytotoxicity may become a concern at higher concentrations (e.g., above 100 µM) or with prolonged exposure, but this threshold can vary significantly.[8] It is crucial to perform a dose-response experiment to determine the optimal concentration that elicits the desired Epac activation without causing significant cell death in your specific experimental system.
Q4: Are there any known off-target effects of 8-pCPT-2'-O-Me-cAMP that could contribute to cytotoxicity?
A4: While 8-pCPT-2'-O-Me-cAMP is highly selective for Epac over PKA, off-target effects, especially at high concentrations, cannot be entirely ruled out. One study has reported a potential off-target effect on P2Y12 receptors in blood platelets.[9] It is also important to consider that the AM-ester version, designed to improve cell permeability, releases acetoxymethyl and formaldehyde as byproducts of intracellular cleavage, which could contribute to cytotoxicity at high concentrations.
Q5: Are there less cytotoxic alternatives to 8-pCPT-2'-O-Me-cAMP for activating the Epac pathway?
A5: The development of alternative Epac activators has focused more on isoform selectivity (Epac1 vs. Epac2) rather than explicitly on reducing cytotoxicity. However, using an isoform-specific activator that is more relevant to your cell line's biology could potentially reduce off-target effects and unwanted cytotoxicity. Additionally, non-cAMP analog activators are being explored.[10] It is recommended to review the literature for Epac activators that have been successfully used in your specific cell model or a closely related one.
Troubleshooting Guides
Problem 1: High levels of cell death observed at the desired working concentration.
| Possible Cause | Troubleshooting Steps |
| Concentration is above the cytotoxic threshold for the specific cell line. | 1. Perform a dose-response curve to determine the IC50 for cytotoxicity using an MTT or similar viability assay. 2. Use the lowest effective concentration that elicits the desired biological response.[8] |
| Prolonged exposure to the compound. | 1. Optimize the incubation time. A shorter exposure may be sufficient to activate the desired signaling pathway without causing significant cell death. |
| Off-target effects of the compound. | 1. Include appropriate controls, such as co-treatment with an Epac inhibitor (e.g., ESI-09), to confirm the effect is Epac-dependent.[7][11] 2. If possible, use siRNA or other genetic approaches to knock down Epac and verify that the cytotoxic effect is ablated. |
| Compound degradation or impurities. | 1. Purchase high-purity compound from a reputable supplier. 2. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment and store them correctly (typically at -20°C).[3] |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Instability or degradation of the compound in culture medium. | 1. Prepare fresh dilutions of the compound from a stock solution for each experiment. 2. For the AM-ester form, consider adding it to serum-free media, as serum esterases can cleave the AM group extracellularly, reducing cell permeability.[12] |
| High endogenous phosphodiesterase (PDE) activity. | 1. High levels of PDE activity in your cells can degrade the compound, reducing its effective concentration. 2. Consider co-incubation with a broad-spectrum PDE inhibitor like IBMX, but be aware of its own potential effects on the cells. |
| Variability in cell health or density. | 1. Ensure consistent cell plating density and that cells are in a healthy, logarithmic growth phase before treatment. |
Data Presentation
Table 1: Summary of 8-pCPT-2'-O-Me-cAMP Effects on Cell Viability in Different Cell Lines
| Cell Line | Compound Concentration | Exposure Time | Observed Effect | Reference |
| Mouse Cortical Neurons | Not specified | Not specified | Increased apoptosis | [1] |
| Cardiac Myocytes | Not specified | Not specified | No increase in apoptosis | [1] |
| HEI-OC1 (Inner Ear Hair Cells) | Not specified | Not specified | Increased oligomycin-induced apoptosis | [2] |
| LAK (Lymphokine-Activated Killer) Cells | 0.5 mmol/L | Not specified | No effect on cytotoxicity | [13] |
| PC-3 (Prostate Cancer) | 300 µM | Not specified | Anti-proliferative, anti-migratory | [7] |
| DU 145 (Prostate Cancer) | 300 µM | Not specified | Anti-proliferative, anti-migratory | [7] |
Note: Direct comparative IC50 data for cytotoxicity of 8-pCPT-2'-O-Me-cAMP across multiple cell lines is limited. Researchers are strongly encouraged to determine these values empirically for their specific experimental system.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of 8-pCPT-2'-O-Me-cAMP.[14]
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well tissue culture plates
-
8-pCPT-2'-O-Me-cAMP-AM
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 100 mM stock solution of 8-pCPT-2'-O-Me-cAMP-AM in DMSO. Perform serial dilutions in serum-free medium to create a range of treatment concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a vehicle control (DMSO at the highest concentration used).
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of 8-pCPT-2'-O-Me-cAMP-AM or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[12]
Materials:
-
Cells treated with 8-pCPT-2'-O-Me-cAMP-AM and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both floating and adherent cells from your culture plates. For adherent cells, use a gentle, non-enzymatic method to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (follow manufacturer's instructions for specific volumes).
-
Gently vortex the cells.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Signaling pathway of 8-pCPT-2'-O-Me-cAMP.
Caption: Troubleshooting workflow for 8-pCPT-cAMP cytotoxicity.
References
- 1. Differential roles of Epac in regulating cell death in neuronal and myocardial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epac1 Signaling Pathway Mediates the Damage and Apoptosis of Inner Ear Hair Cells after Noise Exposure in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Epac in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of Epac in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epac inhibits migration and proliferation of human prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 8-pCPT-2'-O-Me-cAMP BIOLOG Life Science Institute [biolog.de]
- 10. researchgate.net [researchgate.net]
- 11. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
Technical Support Center: 8-PIP-cAMP Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 8-PIP-cAMP to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound (8-(4-Piperidinyl)-cAMP) is a site-selective analog of cyclic adenosine monophosphate (cAMP) used to activate cAMP-dependent protein kinase (PKA).[1][2] Its chemical stability is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the introduction of confounding variables.
Q2: What is the primary degradation pathway for cAMP and its analogs?
A2: The main route of degradation for cAMP in a biological context is enzymatic hydrolysis of the cyclic phosphate bond by phosphodiesterases (PDEs), which converts it to the inactive 5'-AMP.[3] However, 8-substituted cAMP analogs like this compound are designed to be more resistant to this hydrolysis.[4][5]
Q3: How does the structure of this compound contribute to its stability?
A3: The bulky substituent at the 8-position of the adenine ring in this compound sterically hinders the binding of phosphodiesterases, making the molecule more resistant to enzymatic degradation compared to unmodified cAMP.[4] Many 8-substituted analogs act as competitive inhibitors of PDEs rather than substrates.[4]
Q4: What are the general recommendations for storing solid this compound?
A4: Solid this compound should be stored in a freezer at -20°C to ensure long-term stability.[6] It is advisable to keep the compound in a desiccator to protect it from moisture.
Q5: How should I prepare and store stock solutions of this compound?
A5: It is recommended to prepare a concentrated stock solution in an appropriate solvent (e.g., sterile water or a buffer like PBS, pH 7.2).[6] To avoid repeated freeze-thaw cycles, which can degrade the compound, the stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C for long-term storage.[6][7]
Troubleshooting Guide
Q: My experimental results with this compound are inconsistent. Could degradation be the cause?
A: Inconsistent results can indeed be a sign of compound degradation. To troubleshoot this, consider the following:
-
Storage Conditions: Verify that your solid this compound and stock solutions have been stored at the recommended temperature (-20°C or below) and protected from light and moisture.
-
Freeze-Thaw Cycles: Have your stock solutions been subjected to multiple freeze-thaw cycles? If so, prepare fresh aliquots from a new stock solution.
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Solution Age: How old are your working solutions? For a similar compound, 8-CPT-cAMP, aqueous solutions at room temperature can degrade by about 1% per day.[7] It is best to prepare fresh working solutions for each experiment.
-
pH of Solution: The stability of cAMP analogs in solution can be pH-dependent. For 8-CPT-cAMP, a pH range of 5-7 is optimal for stability.[7] Ensure your experimental buffer falls within a similar neutral to slightly acidic range.
Q: I suspect my this compound has degraded. How can I check its purity?
A: The purity of your this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A pure sample should show a single major peak at the correct retention time. The appearance of additional peaks may indicate the presence of degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Solvent/Conditions |
| Solid | -20°C | Long-term | Store in a tightly sealed container, preferably desiccated. |
| Stock Solution | -20°C or -80°C | Months to a year | Aliquot into single-use tubes to avoid freeze-thaw cycles. |
| Working Solution | 2-8°C | A few days | Prepare fresh from a frozen stock aliquot for best results. |
| Working Solution | Room Temperature | A few hours | Use immediately after preparation. |
Note: Stability of solutions can be solvent and pH-dependent. The provided information is a general guideline based on best practices for cAMP analogs.
Experimental Protocols
Protocol: Assessment of this compound Stability by HPLC
This protocol provides a general method to assess the purity and degradation of this compound over time.
1. Materials:
- This compound
- HPLC-grade water
- HPLC-grade acetonitrile
- Trifluoroacetic acid (TFA) or other suitable buffer components
- HPLC system with a UV detector and a C18 reverse-phase column
2. Preparation of Mobile Phase:
- Prepare two mobile phases. For example:
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Degas the mobile phases before use.
3. Preparation of this compound Standard:
- Prepare a fresh stock solution of this compound in HPLC-grade water or your experimental buffer at a known concentration (e.g., 1 mg/mL).
- Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 50 µM).
4. HPLC Analysis:
- Set the UV detector to the maximum absorbance wavelength for this compound (consult the manufacturer's data sheet, typically around 260 nm).
- Equilibrate the C18 column with the initial mobile phase conditions.
- Inject a known volume of the freshly prepared this compound standard to obtain a reference chromatogram. Note the retention time and peak area of the main peak.
- To test stability, incubate your this compound solution under the desired conditions (e.g., room temperature, 37°C) and inject samples at various time points (e.g., 0, 4, 8, 24 hours).
- Monitor the chromatograms for a decrease in the area of the main peak and the appearance of new peaks, which would indicate degradation.
5. Data Analysis:
- Calculate the percentage of remaining this compound at each time point relative to the initial (time 0) sample.
- Plot the percentage of intact this compound against time to determine the degradation rate under the tested conditions.
Visualizations
Caption: Enzymatic degradation pathway of cAMP and the protective effect of the 8-position substituent in this compound.
Caption: Recommended workflow for preparing and using this compound to minimize degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Overview of Cyclic Adenosine Monophosphate - Creative Proteomics [creative-proteomics.com]
- 4. Effects of 8-substituted analogs of cyclic adenosine 3',5'-monophosphate on in vivo and in vitro syntheses of beta-galactosidase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound BIOLOG Life Science Institute [biolog.de]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 8-pCPT-2'-O-Me-cAMP Signaling Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected results in signaling assays involving the selective Epac activator, 8-pCPT-2'-O-Me-cAMP, and its cell-permeable acetoxymethyl ester derivative, 8-pCPT-2'-O-Me-cAMP-AM.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between 8-pCPT-2'-O-Me-cAMP and 8-pCPT-2'-O-Me-cAMP-AM?
A1: The key difference is cell permeability. 8-pCPT-2'-O-Me-cAMP has poor membrane permeability.[1] The acetoxymethyl (AM) ester group on 8-pCPT-2'-O-Me-cAMP-AM renders the molecule more lipophilic, allowing it to passively diffuse across the plasma membrane.[2] Once inside the cell, endogenous esterases cleave the AM group, releasing the active, membrane-impermeant 8-pCPT-2'-O-Me-cAMP.[2] For experiments with intact cells, the AM version is strongly recommended.
Q2: What is the mechanism of action of 8-pCPT-2'-O-Me-cAMP?
A2: 8-pCPT-2'-O-Me-cAMP is a structural analog of cyclic AMP (cAMP).[3] It is designed to selectively bind to and activate Exchange protein directly activated by cAMP (Epac), a guanine nucleotide exchange factor for the small G-proteins Rap1 and Rap2.[4][5][6] This compound is a weak activator of Protein Kinase A (PKA), the other major intracellular cAMP sensor, making it a valuable tool for isolating Epac-mediated signaling events.[4][5][7]
Q3: How do I measure Epac activation in my experiment?
A3: Epac activation is typically assessed through two main approaches:
-
Downstream Target Activation: Measuring the activation of Rap1 is a common method. This is often done using a pull-down assay that specifically captures the active, GTP-bound form of Rap1 (Rap1-GTP).[8]
-
FRET-based Biosensors: Genetically encoded biosensors, such as CFP-Epac-YFP, change their Fluorescence Resonance Energy Transfer (FRET) signal upon binding of cAMP or its analogs.[9][10] This allows for real-time monitoring of Epac conformational changes in living cells.[9][10]
Q4: Can 8-pCPT-2'-O-Me-cAMP activate PKA?
A4: While designed to be Epac-selective, 8-pCPT-2'-O-Me-cAMP can activate PKA, though with much lower potency compared to its effect on Epac.[5][7] At high concentrations, the potential for PKA activation increases. It is always advisable to include proper controls, such as a PKA-specific inhibitor (e.g., H-89, though noting its own potential off-target effects) or a PKA-specific activator (e.g., 6-Bnz-cAMP), to confirm that the observed effects are genuinely Epac-mediated.[1][11]
Troubleshooting Guide
Issue 1: No observable effect or a very weak signal after applying 8-pCPT-2'-O-Me-cAMP.
This is a common issue that can stem from several factors related to the compound itself or the experimental setup.
Potential Cause & Solution
| Potential Cause | Explanation | Recommended Action |
| Poor Cell Permeability | You are using the non-AM version of the compound on intact cells. 8-pCPT-2'-O-Me-cAMP has very low membrane permeability and may fail to reach its intracellular target.[1] | Switch to 8-pCPT-2'-O-Me-cAMP-AM for all live-cell experiments. The non-AM version is suitable for cell-free systems like pull-down assays with cell lysates. |
| Compound Degradation | The compound or its stock solution may have degraded due to improper storage. Stock solutions are typically stable for up to 1 month at -20°C and up to 6 months at -80°C.[2][12] | Prepare fresh stock solutions in an appropriate solvent like DMSO.[2] Aliquot and store at -80°C to minimize freeze-thaw cycles. |
| Hydrolysis of AM Ester | If using the AM-ester, esterases present in serum-containing media can cleave the AM group extracellularly, preventing the compound from entering the cells.[2] | Apply 8-pCPT-2'-O-Me-cAMP-AM in serum-free media. If serum is required, minimize the incubation time or increase the compound concentration. |
| Insufficient Concentration | The concentration used may be too low to elicit a response. The effective concentration can vary significantly between cell types. | Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Typical working concentrations range from 1 µM to 50 µM. |
| Assay Sensitivity | The chosen assay may not be sensitive enough to detect subtle changes in Epac activity. | For direct measurement of Epac activation, FRET-based sensors are highly sensitive.[9][10] For downstream effects, ensure your Rap1 activation assay is properly optimized with positive controls.[8] |
Troubleshooting Workflow: No/Weak Signal
Issue 2: Unexpected or contradictory results, suggesting off-target effects.
Sometimes the observed cellular response is not consistent with known Epac signaling or is blocked by inhibitors for other pathways.
Potential Cause & Solution
| Potential Cause | Explanation | Recommended Action |
| PKA Activation | At higher concentrations, 8-pCPT-2'-O-Me-cAMP can activate PKA.[5] Some cellular responses are the result of synergistic or opposing actions of Epac and PKA.[6][13][14] | 1. Use a PKA-specific inhibitor (e.g., H-89, Rp-8-Br-cAMPS) alongside your Epac activator to isolate the Epac-dependent signal.[5] 2. Use a PKA-specific activator (e.g., 6-Bnz-cAMP) as a parallel control to characterize the PKA-dependent response in your system.[11] 3. Measure PKA activity directly (e.g., via phosphorylation of CREB or using a PKA substrate antibody).[1][15] |
| PKA-Epac Crosstalk | The PKA and Epac pathways are not always linear and independent. They can converge on the same downstream targets or regulate each other's activity.[6][16] For example, PKA can also lead to Rap1 activation in some contexts.[8] | Carefully dissect the pathway using selective activators and inhibitors for both PKA and Epac. Map the downstream effectors (e.g., Rap1, ERK, CREB) under each condition to understand the interplay. |
| Other Off-Target Effects | The compound may interact with other, unrelated proteins. For example, an off-target effect on P2Y12 receptors in platelets has been reported.[17] | Review literature for known off-target effects in your specific cell type or system. If an unexpected result is consistently observed, consider validating the finding using an alternative Epac activator or an Epac knockdown/knockout model. |
Signaling Pathway: Epac vs. PKA
Issue 3: Problems with FRET-based Epac biosensor assays.
FRET assays are powerful but have unique technical challenges.
Potential Cause & Solution
| Potential Cause | Explanation | Recommended Action |
| Low Signal-to-Noise Ratio (SNR) | FRET measurements are inherently low SNR compared to single-fluorophore imaging. This can make it difficult to detect small changes in cAMP levels.[18] | Use newer generation FRET sensors with brighter fluorophores and larger dynamic ranges (e.g., sensors based on mTurquoise2 and Venus).[19] Optimize imaging parameters (e.g., exposure time, gain) to maximize signal while minimizing phototoxicity. |
| Photobleaching | Excitation light can damage the fluorescent proteins, leading to a loss of signal over time. This is especially problematic in time-lapse experiments. | Use a more photostable donor/acceptor pair.[19] Reduce excitation light intensity and/or exposure time. Use an objective with a higher numerical aperture to collect more light efficiently. |
| Formation of Aggregates | Overexpression of FRET sensors can sometimes lead to the formation of highly fluorescent intracellular aggregates or "speckles," which are non-functional.[19] | Titrate the amount of plasmid used for transfection to achieve the lowest possible expression level that still provides a usable signal. Some newer sensor designs are less prone to aggregation.[19][20] |
| Incorrect FRET Signal Change | An increase in the FRET ratio might be observed instead of the expected decrease. | This depends on the sensor's design (e.g., CFP-Epac-YFP vs. YFP-Epac-CFP). Always confirm the expected direction of change for your specific construct. For many common Epac sensors, activation leads to a conformational change that decreases FRET efficiency.[9][10] |
Experimental Protocols
Protocol 1: Rap1 Activation Pull-Down Assay
This protocol is used to measure the amount of active, GTP-bound Rap1, a direct downstream target of Epac.
-
Cell Treatment: Plate and grow cells to 80-90% confluency. Starve cells in serum-free medium for 2-4 hours.
-
Treat cells with 8-pCPT-2'-O-Me-cAMP-AM at the desired concentration and for the desired time. Include a vehicle control (DMSO) and a positive control if available.
-
Lysis: Immediately after treatment, wash cells with ice-cold PBS and lyse them in a buffer containing inhibitors of GTPase activity (e.g., lysis buffer with MgCl2).
-
Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant.
-
Pull-Down: Incubate the clarified lysate with a purified GST-fusion protein of the RalGDS-RBD (Ral Guanine Nucleotide Dissociation Stimulator - Ras Binding Domain), which specifically binds to Rap1-GTP. This is often coupled to glutathione-sepharose beads.[8]
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the amount of pulled-down Rap1-GTP by Western blotting using a Rap1-specific antibody. Also, run a sample of the total lysate to determine the total amount of Rap1 protein.
Protocol 2: FRET Imaging of Epac Activation
This protocol describes the general workflow for using a genetically-encoded Epac FRET sensor.
-
Transfection: Transfect the cells with the plasmid encoding the Epac FRET sensor (e.g., CFP-Epac-YFP). Allow 24-48 hours for protein expression.
-
Imaging Setup: Plate the transfected cells on glass-bottom dishes suitable for microscopy. Mount the dish on an inverted microscope equipped for FRET imaging (e.g., with appropriate filter sets for donor and acceptor fluorophores and a sensitive camera).
-
Baseline Acquisition: Acquire baseline images in both the donor (e.g., CFP) and FRET (sensitized emission) channels for several minutes to ensure a stable signal.
-
Stimulation: Add 8-pCPT-2'-O-Me-cAMP-AM directly to the imaging medium while continuously acquiring images. A rapid decrease in the FRET/CFP emission ratio is typically observed as the sensor binds the ligand and undergoes a conformational change.[9][10]
-
Data Analysis: Quantify the fluorescence intensity in the donor and FRET channels over time in regions of interest (ROIs) drawn within individual cells. Calculate the FRET ratio (e.g., Acceptor/Donor or FRET/CFP) and normalize it to the baseline value to visualize the change in signal.
Quantitative Data Summary
The following table summarizes typical effective concentrations and outcomes for 8-pCPT-2'-O-Me-cAMP and its analogs in various assays. Note that optimal values are highly dependent on the specific cell type and experimental conditions.
| Compound | Assay Type | Cell Type | Effective Concentration (EC50 or typical) | Observed Effect | Reference |
| 8-pCPT-2'-O-Me-cAMP | In vitro Rap1 Activation | - | EC50 ≈ 2.2 µM | Activates Epac1 | [3][5] |
| 8-pCPT-2'-O-Me-cAMP | PKA Activation | - | EC50 > 100 µM | Weakly activates PKA | [5] |
| 8-pCPT-2'-O-Me-cAMP-AM | FRET (Epac1-camps sensor) | INS-1 Cells | 0.3 - 3.0 µM | Dose-dependent activation of sensor | [12] |
| 8-pCPT-2'-O-Me-cAMP-AM | Insulin Secretion | INS-1 Cells | Dose-dependent | Stimulates insulin secretion | [1][12] |
| 8-pCPT-2'-O-Me-cAMP (non-AM) | Insulin Secretion | INS-1 Cells | 10 - 100 µM | No or very weak effect | [1] |
| 8-pCPT-2'-O-Me-cAMP | Ca2+ Mobilization | Pancreatic β-cells | Not specified | Stimulates Ca2+-induced Ca2+ release | [4][5] |
References
- 1. Enhanced Rap1 activation and insulin secretagogue properties of an acetoxymethyl ester of an Epac-selective cyclic AMP analog in rat INS-1 cells: studies with 8-pCPT-2'-O-Me-cAMP-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detecting cAMP‐induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator | EMBO Reports [link.springer.com]
- 11. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Crosstalk between PKA and Epac regulates the phenotypic maturation and function of human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Epac and PKA: a tale of two intracellular cAMP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 8-pCPT-2'-O-Me-cAMP BIOLOG Life Science Institute [biolog.de]
- 18. Overcoming Limitations of FRET Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fourth-Generation Epac-Based FRET Sensors for cAMP Feature Exceptional Brightness, Photostability and Dynamic Range: Characterization of Dedicated Sensors for FLIM, for Ratiometry and with High Affinity | PLOS One [journals.plos.org]
- 20. A Comparison of Donor-Acceptor Pairs for Genetically Encoded FRET Sensors: Application to the Epac cAMP Sensor as an Example | PLOS One [journals.plos.org]
Technical Support Center: Achieving Reproducible Results with 8-PIP-cAMP Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 8-PIP-cAMP and its analogs, such as 8-pCPT-cAMP. Our goal is to facilitate reproducible experimental outcomes through detailed troubleshooting guides, frequently asked questions (FAQs), standardized protocols, and clear data presentation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound analogs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or No Cellular Response | Suboptimal Concentration: The concentration of the this compound analog may be too low to elicit a response or too high, leading to off-target effects or cytotoxicity. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Start with a range of concentrations (e.g., 10 µM to 200 µM) and assess the desired downstream effect.[1] |
| Poor Cell Permeability: While many analogs are designed to be cell-permeable, efficiency can vary between cell types. | Consider using an acetoxymethyl (AM) ester derivative, such as 8-pCPT-2'-O-Me-cAMP-AM, which has improved membrane permeability.[2] | |
| Compound Degradation: Improper storage or handling can lead to the degradation of the compound. | Store the compound as recommended by the manufacturer, typically at -20°C or -80°C, and protect from light.[3][4] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[5] | |
| Presence of Phosphodiesterases (PDEs): Intracellular PDEs can rapidly degrade cAMP analogs, reducing their effective concentration. | Consider co-treatment with a broad-spectrum PDE inhibitor like IBMX. However, be mindful of the potential off-target effects of the PDE inhibitor itself.[1] | |
| High Background or Non-Specific Effects | Off-Target Activation: At high concentrations, this compound analogs may activate unintended signaling pathways, such as PKA, even if they are designed to be Epac-selective. | Use the lowest effective concentration determined from your dose-response curve. To confirm the involvement of Epac, use a specific Epac inhibitor (e.g., ESI-09) to see if the effect is reversed.[6] |
| Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) can have its own effects on the cells. | Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced stress.[5] Include a vehicle-only control in your experiments. | |
| Variability Between Experiments | Inconsistent Cell Seeding: Variations in cell density can lead to different responses. | Ensure uniform cell seeding across all wells and experiments. Avoid using the outer wells of multi-well plates, which are prone to edge effects.[7] |
| Timing of Treatment: The kinetics of the cellular response can vary. | Perform a time-course experiment to identify the optimal duration of treatment for your specific endpoint.[7] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a cyclic AMP (cAMP) analog. Due to the limited specific information on this compound, we will focus on its widely studied structural and functional analog, 8-pCPT-cAMP. 8-pCPT-cAMP is a cell-permeable compound used to selectively activate the Exchange protein directly activated by cAMP (Epac).[8][9] This allows researchers to study the specific signaling pathways mediated by Epac, independent of Protein Kinase A (PKA), the other major downstream effector of cAMP.[10]
Q2: How should I store and handle 8-pCPT-cAMP?
For long-term stability, 8-pCPT-cAMP and its analogs should be stored at -20°C or -80°C under desiccating conditions.[4][11] Stock solutions are typically prepared in DMSO and should also be stored at -20°C or -80°C.[7][11] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[7] When preparing working solutions, ensure the compound is fully dissolved.
Q3: What is the difference between 8-pCPT-cAMP and 8-pCPT-2'-O-Me-cAMP?
8-pCPT-2'-O-Me-cAMP is a derivative of 8-pCPT-cAMP that shows even greater selectivity for Epac over PKA.[8][12] The 2'-O-methylation significantly reduces its ability to activate PKA, making it a more specific tool for studying Epac-mediated signaling.[8][10]
Q4: How can I confirm that the observed effects in my experiment are mediated by Epac and not PKA?
To confirm Epac-specific effects, you can use the following controls:
-
Use an Epac-selective analog: Employ 8-pCPT-2'-O-Me-cAMP, which has a higher selectivity for Epac.[12]
-
PKA inhibitors: Co-treat cells with a PKA-specific inhibitor, such as H-89 or Rp-cAMPS.[6] If the effect persists, it is likely PKA-independent.
-
Direct activity assays: Measure the activation of downstream targets specific to each pathway. For Epac, this is typically a Rap1 activation assay.[13] For PKA, you can measure the phosphorylation of PKA substrates, such as CREB.[14]
Q5: What are some common downstream signaling pathways activated by 8-pCPT-cAMP?
The primary downstream effector of 8-pCPT-cAMP is Epac, which in turn activates the small GTPase Rap1.[12][13] This can lead to a variety of cellular responses, including changes in cell adhesion, ion channel activity, exocytosis, and gene expression.[15]
Experimental Protocols
Protocol 1: General Cell Treatment with 8-pCPT-cAMP
This protocol provides a general guideline for treating cultured cells with 8-pCPT-cAMP.
-
Cell Seeding: Seed cells in an appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of 8-pCPT-cAMP Stock Solution: Dissolve 8-pCPT-cAMP in DMSO to create a high-concentration stock solution (e.g., 10-100 mM).[11] Store aliquots at -20°C.
-
Preparation of Working Solution: On the day of the experiment, thaw a stock solution aliquot and dilute it in pre-warmed, serum-free culture medium to the desired final concentration. Ensure the final DMSO concentration is below 0.1%.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing 8-pCPT-cAMP. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (determined by a time-course experiment) at 37°C in a CO2 incubator.
-
Downstream Analysis: Following incubation, lyse the cells and proceed with the appropriate downstream analysis, such as Western blotting for protein phosphorylation or an Epac activity assay.
Protocol 2: Epac Activity Assay (Rap1 Pull-Down)
This assay measures the activation of Epac by quantifying the amount of active, GTP-bound Rap1.[13]
-
Cell Lysis: After treatment with 8-pCPT-cAMP, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Clarification of Lysates: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Pull-Down: Incubate the lysates with a GST-fusion protein of the RalGDS-RBD (Ral Guanine Nucleotide Dissociation Stimulator - Ras Binding Domain), which specifically binds to GTP-bound Rap1, coupled to glutathione-sepharose beads.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rap1 antibody to detect the amount of activated Rap1. Also, run a parallel blot with a portion of the total cell lysate to determine the total Rap1 levels.
Quantitative Data Summary
| Parameter | Value | Cell Type/System | Reference |
| 8-pCPT-2'-O-Me-cAMP EC50 for Epac1 Activation | 2.2 µM | In vitro | [16] |
| 8-pCPT-2'-O-Me-cAMP Concentration for Rap1 Activation | 250 µM (1 hr) | Retinal pigment epithelium cells | [16] |
| 8-pCPT-2'-O-Me-cAMP-AM Concentration for Epac Activation | 2.5 µM (30 min) | Hypoxic endothelial cells | [15] |
| 8-pCPT-cAMP IC50 for PDE Inhibition | 0.9 µM (PDE Va), 24 µM (PDE III), 25 µM (PDE IV) | In vitro | [4] |
| Rp-8-CPT-cAMPS Preincubation Time | ~20 min | General cell systems | [3] |
Visualizations
Caption: 8-pCPT-cAMP signaling pathway via Epac activation.
Caption: Workflow for assessing Epac activation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biolog.de [biolog.de]
- 4. 8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate (8-CPT-cAMP) (CAS 93882-12-3) | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cAMP and EPAC Are Key Players in the Regulation of the Signal Transduction Pathway Involved in the α-Hemolysin Autophagic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. Cyclic AMP Potentiates Vascular Endothelial Cadherin-Mediated Cell-Cell Contact To Enhance Endothelial Barrier Function through an Epac-Rap1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Challenges in 8-PIP-cAMP Delivery to Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively deliver 8-PIP-cAMP to primary cells. The information is presented in a question-and-answer format to directly address common challenges and provide practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (8-Piperidino-adenosine-3',5'-cyclic monophosphate) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP).[1] Its primary mechanism of action is the selective activation of cAMP-dependent Protein Kinase A (PKA).[2][3] It exhibits high selectivity for the regulatory subunit of PKA type I.[4]
Q2: What are the main advantages of using this compound in primary cell experiments?
This compound offers several advantages for studying cAMP signaling in primary cells:
-
Cell Permeability: As a cell-permeable analog, it can directly access the intracellular environment to activate PKA without requiring complex delivery systems.[1]
-
PKA Selectivity: It is a selective activator of PKA, allowing researchers to dissect PKA-specific signaling pathways from other cAMP effectors like Exchange Protein Directly Activated by cAMP (Epac).[2][3]
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Metabolic Stability: Compared to endogenous cAMP, this compound has increased metabolic stability, ensuring a more sustained activation of PKA.[1]
Q3: What is the recommended solvent for preparing this compound stock solutions?
It is recommended to dissolve this compound in high-purity water. For example, it is soluble in water up to 50 mM. Always refer to the manufacturer's product data sheet for specific solubility information.
Q4: How should this compound be stored for optimal stability?
For long-term storage, this compound should be stored at -20°C under desiccating conditions. Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C.
Troubleshooting Guide
This guide addresses common issues encountered during the delivery of this compound to primary cells.
Issue 1: Low or No Biological Response to this compound Treatment
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific primary cell type. | Different primary cell types can have varying sensitivities to cAMP analogs. |
| Degradation of this compound | Prepare fresh dilutions of this compound in pre-warmed culture medium for each experiment. Avoid prolonged storage of working solutions. | Although more stable than cAMP, this compound can still degrade over time in aqueous solutions. |
| Low PKA Expression | Verify the expression levels of PKA in your primary cells using techniques like Western blotting or qPCR. | The magnitude of the response to this compound is dependent on the expression level of its target, PKA. |
| Presence of Phosphodiesterases (PDEs) | Consider co-treatment with a broad-spectrum PDE inhibitor, such as IBMX, to prevent the degradation of intracellular cAMP.[5][6] | PDEs are enzymes that degrade cAMP, and their activity can diminish the effect of cAMP analogs. |
| Serum Interference | If possible, perform experiments in serum-free or low-serum medium. If serum is required, use heat-inactivated serum and be aware that serum components can sometimes interfere with the activity of cAMP analogs.[6][7] | Serum contains various factors, including phosphodiesterases, that can affect the stability and efficacy of this compound.[7] |
Issue 2: High Cell Death or Cytotoxicity Observed After Treatment
| Potential Cause | Troubleshooting Step | Rationale |
| Concentration Too High | Perform a cell viability assay (e.g., MTT or CCK-8 assay) with a range of this compound concentrations to determine the cytotoxic threshold for your primary cells.[8][9][10] | Excessive PKA activation can lead to apoptosis or other forms of cell death in some cell types. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., water) in the culture medium is not toxic to the cells. Run a vehicle control (medium with solvent only). | While water is generally non-toxic, high concentrations of any solvent can have detrimental effects on primary cells. |
| Sensitivity of Primary Cells | Primary cells are inherently more sensitive than cell lines. Handle them gently, ensure optimal culture conditions, and minimize stress during treatment.[11] | Factors such as osmotic shock or suboptimal media can exacerbate the cytotoxic effects of any treatment. |
Issue 3: Inconsistent or Variable Results Between Experiments
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Health/Passage Number | Use primary cells at a consistent and low passage number. Monitor cell morphology and viability before each experiment. | Primary cells have a limited lifespan and their characteristics can change with increasing passage number.[11] |
| Variability in Reagent Preparation | Prepare a large batch of this compound stock solution, aliquot, and store properly. Use the same batch of reagents (e.g., media, serum) for a set of related experiments. | This minimizes variability introduced by differences in reagent concentration or quality. |
| Uneven Plating of Cells | Ensure a single-cell suspension and even distribution of cells when plating. | Non-uniform cell density can lead to variability in the response to treatment. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover for 24 hours.
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in pre-warmed, complete cell culture medium. A typical starting range could be from 1 µM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[10][12]
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the concentration of this compound against cell viability to determine the concentration that does not cause significant cytotoxicity.
Protocol 2: Assessing PKA Activation by Western Blotting for Phosphorylated Substrates
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Cell Treatment: Plate primary cells and treat them with the determined optimal, non-toxic concentration of this compound for various time points (e.g., 0, 15, 30, 60 minutes).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
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Incubate the membrane with a primary antibody that recognizes a phosphorylated substrate of PKA (e.g., anti-phospho-CREB at Ser133).
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Densitometrically quantify the bands corresponding to the phosphorylated protein and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Workflows
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The mechanism of 8-Cl-cAMP action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel growth inhibitory effect of 8-Cl-cAMP is dependent on serum factors that modulate protein kinase A expression but not the hydrolysis of 8-Cl-cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. texaschildrens.org [texaschildrens.org]
Technical Support Center: Strategies to Enhance the Specificity of 8-PIP-cAMP Action
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-PIP-cAMP. Our goal is to help you enhance the specificity of your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
8-piperidino-cAMP (this compound) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP).[1][2][3] It is designed to be a selective activator of cAMP-dependent protein kinase (PKA).[1][3] Specifically, this compound shows high selectivity for the regulatory subunit type I of PKA (PKA-I).[2]
Q2: How can I increase the specificity of PKA activation using this compound?
To enhance the specificity for PKA-I activation, this compound can be used synergistically with other cAMP analogs that show selectivity for the site B of the PKA regulatory subunit.[4][5] For instance, combining a site A-selective analog like this compound with a site B-selective analog can preferentially activate a specific PKA isozyme.[4][5]
Q3: Does this compound activate other cAMP effectors like Epac?
While many cAMP analogs can activate both PKA and the Exchange Protein Directly Activated by cAMP (Epac), some analogs have been developed to be more selective. For instance, N6-benzoyl-8-piperidino-cAMP, a derivative of this compound, has been shown to have improved selectivity for PKA-I and is unable to activate Epac. It is crucial to verify the selectivity profile of the specific analog being used in your experimental system.
Q4: What is the stability and cell permeability of this compound?
This compound is designed to have increased metabolic stability and membrane permeability compared to the endogenous second messenger, cAMP.[2] This allows for more sustained activation of PKA in cell-based assays. However, the stability of stock solutions is critical for reproducible results.
Q5: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in a suitable solvent like DMSO or water to prepare a concentrated stock solution. To avoid repeated freeze-thaw cycles, which can lead to degradation, the stock solution should be aliquoted into single-use volumes and stored at -20°C or lower.[6] Always refer to the manufacturer's instructions for specific storage conditions.[1]
Troubleshooting Guides
Issue 1: Inconsistent or no observable effect of this compound treatment.
-
Question: I am not seeing the expected downstream effects of PKA activation (e.g., phosphorylation of target proteins) after treating my cells with this compound. What could be the problem?
-
Possible Causes and Solutions:
-
Compound Degradation: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[6] Prepare fresh aliquots from a new vial if degradation is suspected.
-
Insufficient Cell Permeability: While this compound is cell-permeable, its uptake can vary between cell types. You may need to optimize the incubation time and concentration. Consider performing a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Incorrect Downstream Readout: Verify that the downstream target you are measuring is indeed regulated by PKA in your experimental model. Use a positive control, such as a known PKA activator like forskolin (in combination with a phosphodiesterase inhibitor like IBMX), to confirm that the pathway is functional in your cells.
-
PKA Isoform Expression: this compound is selective for PKA type I. If your cells predominantly express PKA type II, the response may be weak or absent. Characterize the PKA isoform expression profile of your cells. To activate PKA-II, consider using a synergistic pair of cAMP analogs known to be selective for PKA-II.[5][7]
-
Issue 2: Suspected off-target effects.
-
Question: I am observing cellular effects that are not typically associated with PKA activation. How can I determine if these are off-target effects of this compound?
-
Possible Causes and Solutions:
-
Activation of Other Kinases or Signaling Pathways: Although designed for PKA selectivity, at high concentrations, cAMP analogs can sometimes interact with other proteins.
-
Use a PKA-specific inhibitor: Pre-treat your cells with a specific PKA inhibitor (e.g., H-89 or KT5720) before adding this compound. If the observed effect is abolished, it is likely mediated by PKA.
-
Test for Epac activation: Use an Epac-selective agonist (e.g., 8-pCPT-2'-O-Me-cAMP) and antagonist to see if they replicate or block the observed effect.[8]
-
Consider Phosphodiesterase (PDE) inhibition: Some cAMP analogs can inhibit PDEs, leading to an increase in endogenous cAMP levels.[9][10][11] Measure intracellular cAMP levels to rule out this possibility.
-
-
Metabolism of the Analog: In some cases, cell-permeable analogs can be metabolized into other active compounds. Compare the effects of this compound with a non-metabolizable analog if available.
-
Issue 3: Cell toxicity or unexpected changes in cell viability.
-
Question: I am observing a decrease in cell viability after treating with this compound. Is this expected?
-
Possible Causes and Solutions:
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not toxic to your cells. Always include a vehicle control in your experiments.
-
Concentration-Dependent Toxicity: High concentrations of any compound can be toxic. Perform a dose-response experiment and assess cell viability using a standard method like an MTT or MTS assay to determine a non-toxic working concentration.
-
PKA-mediated Apoptosis: In some cell types, sustained activation of the cAMP/PKA pathway can induce apoptosis.[7][12] If this is a potential outcome in your system, you can assess markers of apoptosis (e.g., caspase activation, TUNEL staining) alongside your primary endpoints.
-
Quantitative Data Summary
The following table summarizes the selectivity of various cAMP analogs. Note that specific EC50 or Ki values for this compound across all targets are not always readily available in the literature and may need to be determined empirically for your specific experimental system.
| Compound | Target | Action | EC50 / Ki | Reference |
| This compound | PKA Type I | Activator | Selective for Site A | [2] |
| PKA Type II | Activator | Selective for Site B | [2] | |
| Epac1 | Weak Activator/No Activation | - | ||
| Phosphodiesterases (PDEs) | Potential weak inhibitor | - | ||
| N6-Benzoyl-8-piperidino-cAMP | PKA Type I | Activator | High Selectivity for Site A | |
| Epac | No Activation | - | ||
| 8-pCPT-2'-O-Me-cAMP | Epac1 | Potent Activator | ~2.2 µM (EC50) | [13] |
| PKA | Weak Activator | - | [13] | |
| 8-Br-cAMP | PKA | Activator | Biphasic activation | [4] |
| Epac | Activator | - | [4] | |
| IBMX (PDE Inhibitor) | PDE8 | Weak Inhibitor | IC50 > 200 µM | [14] |
| Most PDEs | Non-selective Inhibitor | IC50 ~2-50 µM | [14] | |
| PF-04957325 (PDE8 Inhibitor) | PDE8A | Selective Inhibitor | IC50 ~0.7 nM | [15] |
| PDE8B | Selective Inhibitor | IC50 ~0.2 nM | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Sterile, nuclease-free dimethyl sulfoxide (DMSO) or water
-
Sterile, microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound powder to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Carefully weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO or water to the tube.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or as recommended by the manufacturer.
Protocol 2: Western Blot Analysis of PKA Activation
Objective: To assess the activation of PKA by this compound by measuring the phosphorylation of a known PKA substrate (e.g., CREB at Ser133).
Materials:
-
Cultured cells
-
This compound
-
PKA inhibitor (e.g., H-89) as a negative control
-
Forskolin and IBMX as a positive control
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-CREB Ser133 and anti-total CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in appropriate culture plates and grow to the desired confluency.
-
(Optional) Pre-incubate cells with a PKA inhibitor for 30-60 minutes.
-
Treat cells with the desired concentration of this compound, positive controls, or vehicle control for the optimized duration.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated PKA substrate overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein to normalize for protein loading.
Protocol 3: Cell Viability Assay (MTT/MTS)
Objective: To determine the effect of this compound on cell viability and identify a non-toxic working concentration.
Materials:
-
Cultured cells
-
This compound
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Activation of the PKA signaling pathway by the cell-permeable cAMP analog, this compound.
Caption: A logical workflow for troubleshooting common issues in experiments involving this compound.
Caption: Strategy to enhance specificity by synergistic activation of a PKA isoform using site-selective cAMP analogs.
References
- 1. Selectivity in Enrichment of cAMP-dependent Protein Kinase Regulatory Subunits Type I and Type II and Their Interactors Using Modified cAMP Affinity Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 11. [Mechanism of the positive inotropic effect of phosphodiesterase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclic AMP is both a pro-apoptotic and anti-apoptotic second messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic and structural studies of phosphodiesterase-8A and implication on the inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The High-Affinity cAMP-Specific Phosphodiesterase 8B Controls Steroidogenesis in the Mouse Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating PKA-Dependent Effects of 8-PIP-cAMP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 8-PIP-cAMP, a selective Protein Kinase A (PKA) activator, with other cyclic AMP (cAMP) analogs. It includes supporting experimental data, detailed methodologies for key validation experiments, and visual representations of relevant signaling pathways and workflows to aid in the objective assessment of its performance.
Comparative Analysis of PKA Activation
8-Piperidino-cAMP (this compound) is a site-selective cAMP analog known to preferentially activate PKA. Its utility in research, particularly in cancer studies, stems from its ability to induce PKA-dependent effects, often leading to growth arrest in specific cell lines. To validate its PKA-dependent mechanism, it is crucial to compare its activity with other cAMP analogs that exhibit different PKA isozyme selectivity or alternative mechanisms of action.
Quantitative Data Summary
The following table summarizes the half-maximal effective concentrations (EC50) for the activation of PKA isozymes RIα and RIIβ by this compound and other relevant cAMP analogs. This data is critical for designing experiments and interpreting results related to PKA-dependent signaling.
| Compound | Target PKA Isozyme | EC50 (nM) | Fold Selectivity (RIα vs RIIβ) | Reference |
| Sp-8-PIP-cAMP | RIα | 5048 | 1.7 (RIIβ selective) | [1] |
| RIIβ | 2959 | [1] | ||
| 8-Cl-cAMP | Not specified | Induces apoptosis via p38 MAPK | Not applicable | [2] |
| N6-Benzoyl-cAMP | PKA-selective | Not specified | Not specified | |
| 8-CPT-cAMP | Non-selective | Not specified | Not specified |
Note: The EC50 values can vary depending on the specific assay conditions.
Synergistic Activation of PKA Isozymes
A key strategy to validate the PKA-dependency of a cellular response and to dissect the roles of different PKA isozymes is the use of synergistic pairs of cAMP analogs. These pairs consist of two different analogs that show preferential binding to the two distinct cAMP-binding sites (A and B) on the PKA regulatory subunits. When used in combination, they can activate a specific PKA isozyme more effectively than either analog alone.[3]
For instance, the combination of an analog selective for site A of PKA type I with another selective for site B of PKA type I can lead to a potent and specific activation of the PKA I isozyme. This approach provides a powerful tool to confirm that the observed biological effect is indeed mediated by a specific PKA isozyme.
Mechanistic Comparison: this compound vs. 8-Cl-cAMP
While both this compound and 8-Chloro-cAMP (8-Cl-cAMP) are cAMP analogs used to study PKA signaling, their downstream effects and mechanisms of action can differ significantly.
-
This compound: Primarily acts as a selective PKA activator, often leading to cell cycle arrest and inhibition of proliferation in a PKA-dependent manner.
-
8-Cl-cAMP: While it can activate PKA, its more prominent effect in many cancer cell lines is the induction of apoptosis. This apoptotic effect is often mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway and is associated with cell cycle arrest.[2][4][5] The pro-apoptotic effect of 8-Cl-cAMP can be prevented by inhibitors of p38 MAPK.[2]
This mechanistic divergence underscores the importance of using multiple analogs to validate that a specific cellular outcome is a direct consequence of PKA activation by this compound.
Experimental Protocols
Accurate validation of the PKA-dependent effects of this compound relies on robust experimental methodologies. Below are detailed protocols for key assays.
In Vitro PKA Kinase Assay Using a Phospho-Specific Substrate Antibody
This assay directly measures the enzymatic activity of PKA by detecting the phosphorylation of a specific substrate.
Materials:
-
Purified PKA catalytic subunit
-
This compound and other cAMP analogs
-
PKA substrate peptide (e.g., Kemptide)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Phospho-PKA substrate antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Prepare Kinase Reaction: In a microcentrifuge tube, combine the purified PKA catalytic subunit, the desired concentration of this compound or other cAMP analog, and the PKA substrate peptide in kinase buffer.
-
Initiate Phosphorylation: Start the reaction by adding ATP to the mixture.
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary phospho-PKA substrate antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.[6]
-
Fluorescence Anisotropy Assay for PKA Activation
This high-throughput assay measures the activation of PKA holoenzymes by monitoring the displacement of a fluorescently labeled peptide inhibitor from the catalytic subunit.
Materials:
-
Purified PKA holoenzyme (RIα or RIIβ)
-
Fluorescently labeled PKA inhibitor peptide (e.g., FAM-IP20)
-
This compound and other cAMP analogs
-
Assay Buffer (e.g., 20 mM HEPES pH 7.0, 150 mM NaCl, 5 mM MgCl2, 0.5 mM TCEP)
-
384-well black plates
-
Fluorescence plate reader capable of measuring fluorescence anisotropy
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound and other cAMP analogs. Prepare a solution of PKA holoenzyme and the fluorescently labeled inhibitor peptide in the assay buffer.
-
Assay Setup: Add the PKA holoenzyme/fluorescent peptide solution to the wells of the 384-well plate.
-
Add Analogs: Add the different concentrations of the cAMP analogs to the wells.
-
Incubate: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the reaction to reach equilibrium.
-
Measure Fluorescence Anisotropy: Measure the fluorescence anisotropy of each well using a plate reader.
-
Data Analysis: The decrease in fluorescence anisotropy is proportional to the activation of PKA. Plot the change in anisotropy against the log of the analog concentration to determine the EC50 value.
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) are provided below to illustrate the central signaling pathway, the experimental workflow for validation, and the logical relationship in the comparative analysis.
References
- 1. Signaling through cAMP and cAMP-dependent Protein Kinase: Diverse Strategies for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Chloroadenosine 3',5'-monophosphate induces cell cycle arrest and apoptosis in multiple myeloma cells through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of protein kinase isozymes by cyclic nucleotide analogs used singly or in combination. Principles for optimizing the isozyme specificity of analog combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. 8-Cl-cAMP induces cell cycle-specific apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PKA Activators: 8-PIP-cAMP vs. 8-Br-cAMP
For researchers, scientists, and drug development professionals navigating the complex landscape of cellular signaling, the precise activation of Protein Kinase A (PKA) is a critical experimental necessity. This guide provides an in-depth, objective comparison of two commonly used PKA activators: 8-Piperidino-cAMP (8-PIP-cAMP) and 8-Bromo-cAMP (8-Br-cAMP). By examining their mechanisms of action, isoform selectivity, and downstream cellular effects, supported by experimental data, this document aims to equip researchers with the knowledge to select the optimal tool for their specific research applications.
At a Glance: Key Differences
| Feature | This compound | 8-Br-cAMP |
| Primary Mechanism | Selective activator of PKA, particularly PKA type I.[1][2] | General activator of PKA.[3] |
| PKA Isoform Selectivity | Preferentially activates PKA type I (RIα).[4] | Activates both PKA type I and type II, with some preference for RIα.[4] |
| Cellular Outcome | Primarily induces growth arrest.[1][2] | Can induce both differentiation and apoptosis.[3][5] |
| Metabolic Stability | Generally stable. | Resistant to degradation by phosphodiesterases (PDEs).[6] |
| Cell Permeability | Expected to be cell-permeable due to its lipophilic nature. | Cell-permeable due to increased lipophilicity from the bromine substitution.[6][7] |
Delving Deeper: Mechanism of Action and PKA Isoform Selectivity
The primary intracellular receptor for cyclic AMP (cAMP) is PKA, a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the R subunits leads to the dissociation and activation of the C subunits, which then phosphorylate downstream target proteins. Mammalian cells express two major types of PKA holoenzymes, type I (PKA-I) and type II (PKA-II), which differ in their regulatory subunits (RIα, RIβ and RIIα, RIIβ, respectively) and exhibit distinct biochemical properties and subcellular localizations.
This compound is recognized for its selectivity towards the RIα subunit, making it a valuable tool for specifically interrogating the PKA type I signaling pathway.[1][4] This selectivity allows for a more targeted approach to understanding the specific roles of PKA-I in cellular processes.
8-Br-cAMP , on the other hand, is a more general PKA activator. While it can activate both PKA-I and PKA-II, some evidence suggests a slight preference for the RIα isoform.[4] Its broad activation profile makes it suitable for studying the overall effects of PKA activation in a cell.
The following diagram illustrates the canonical PKA activation pathway:
Quantitative Comparison of PKA Activation
The efficacy of PKA activators can be quantified by their half-maximal effective concentration (EC50), which represents the concentration required to elicit 50% of the maximal response. The following table summarizes the EC50 values for this compound and 8-Br-cAMP in activating PKA RIα and RIIβ holoenzymes.
| Compound | RIα EC50 (nM) | RIIβ EC50 (nM) | RIIβ/RIα Fold Selectivity |
| This compound | 1020 | 3950 | 0.3 |
| 8-Br-cAMP | 81 | 184 | 0.4 |
| Data sourced from a study using a fluorescence anisotropy-based assay to screen for PKA isoform-selective activation.[4] |
These data indicate that both analogs preferentially activate the RIα isoform over RIIβ. Notably, 8-Br-cAMP exhibits a significantly lower EC50 for both isoforms compared to this compound, suggesting it is a more potent, though less selective, activator in this context.
Cellular Fates: Growth Arrest vs. Apoptosis
A critical distinction between this compound and other cAMP analogs lies in their ultimate cellular consequences. While both can impact cell proliferation, their mechanisms and outcomes differ significantly.
This compound , particularly when used to selectively activate PKA type I, has been shown to induce growth arrest .[1][2] This effect is often associated with the inhibition of downstream signaling pathways that promote cell cycle progression, such as the ERK pathway.[1]
In contrast, 8-Br-cAMP has been demonstrated to induce both differentiation and apoptosis in various cell types, including malignant glioma and esophageal cancer cells.[3][5] The apoptotic effect of cAMP analogs is often linked to the modulation of Bcl-2 family proteins. For instance, activation of the cAMP pathway has been shown to downregulate the anti-apoptotic protein Mcl-1.[8]
The distinct downstream signaling pathways influenced by these two activators are depicted below:
Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for key assays are provided below.
Protocol 1: Western Blot Analysis of PKA Substrate Phosphorylation
This protocol allows for the quantification of the phosphorylation of PKA substrates, providing a direct measure of PKA activity within the cell.
Materials:
-
Cells of interest
-
This compound or 8-Br-cAMP
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a phosphorylated PKA substrate (e.g., Phospho-(Ser/Thr) PKA Substrate Antibody)[9]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with desired concentrations of this compound or 8-Br-cAMP for the specified time. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Cell Permeability Assessment by HPLC
This protocol provides a method to quantify the intracellular concentration of cAMP analogs.
Materials:
-
Cells of interest
-
This compound or 8-Br-cAMP
-
Culture medium
-
Ice-cold PBS
-
Extraction buffer (e.g., 60% methanol)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Cell Treatment: Treat cells with a known concentration of the cAMP analog for various time points.
-
Cell Harvesting and Extraction:
-
Wash cells rapidly with ice-cold PBS to remove extracellular analog.
-
Add ice-cold extraction buffer and scrape the cells.
-
Collect the cell lysate and centrifuge to pellet cellular debris.
-
-
Sample Preparation:
-
Collect the supernatant containing the intracellular analog.
-
Lyophilize the extract.
-
-
HPLC Analysis:
-
Reconstitute the sample in the HPLC mobile phase.
-
Inject the sample into the HPLC system.
-
Separate the analog using an appropriate column and mobile phase.
-
-
Quantification:
-
Detect the analog by UV absorbance at its λmax.
-
Quantify the concentration by comparing the peak area to a standard curve of the known analog.
-
The following diagram outlines the general workflow for assessing cell permeability:
Conclusion
Both this compound and 8-Br-cAMP are valuable reagents for activating PKA and studying its downstream effects. The choice between these two activators should be guided by the specific research question.
-
This compound is the preferred choice for studies aiming to dissect the specific roles of PKA type I . Its propensity to induce growth arrest makes it a useful tool for investigating cell cycle regulation.
-
8-Br-cAMP serves as a potent, general PKA activator . Its ability to induce both differentiation and apoptosis makes it suitable for broader studies on cell fate determination and for applications where a strong, widespread PKA activation is desired.
By understanding the distinct properties and cellular outcomes associated with each of these compounds, researchers can make informed decisions to advance their understanding of cAMP-PKA signaling in health and disease.
References
- 1. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Chloro-cyclic AMP and protein kinase A I-selective cyclic AMP analogs inhibit cancer cell growth through different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Up-regulation of the cAMP/PKA pathway inhibits proliferation, induces differentiation, and leads to apoptosis in malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biolog.de [biolog.de]
- 7. benchchem.com [benchchem.com]
- 8. Activation of the cAMP signaling pathway increases apoptosis in human B-precursor cells and is associated with downregulation of Mcl-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phospho-(Ser/Thr) PKA Substrate Antibody | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison: 8-pCPT-2'-O-Me-cAMP vs. Forskolin for Intracellular cAMP Modulation
For researchers, scientists, and drug development professionals, the precise modulation of intracellular cyclic adenosine monophosphate (cAMP) levels is crucial for dissecting cellular signaling pathways and for the development of targeted therapeutics. Two prominent pharmacological tools used for this purpose are 8-pCPT-2'-O-Me-cAMP, a selective activator of Exchange Protein Directly Activated by cAMP (Epac), and forskolin, a direct activator of adenylyl cyclase. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.
Executive Summary
Forskolin and 8-pCPT-2'-O-Me-cAMP both serve to elevate the effects of intracellular cAMP signaling, but they achieve this through fundamentally different mechanisms. Forskolin directly activates adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP, leading to a global increase in intracellular cAMP levels. This, in turn, activates all downstream cAMP effectors, including Protein Kinase A (PKA) and Epac. In contrast, 8-pCPT-2'-O-Me-cAMP is a cell-permeable cAMP analog that selectively binds to and activates Epac, largely bypassing PKA activation. This specificity makes 8-pCPT-2'-O-Me-cAMP a valuable tool for isolating the Epac-mediated effects of cAMP signaling.
Performance Comparison
The choice between 8-pCPT-2'-O-Me-cAMP and forskolin depends on the specific experimental goal. Forskolin is ideal for studies requiring a general and robust increase in intracellular cAMP levels to investigate the overall effects of cAMP signaling. 8-pCPT-2'-O-Me-cAMP is the preferred tool for studies aiming to specifically elucidate the role of the Epac branch of the cAMP signaling pathway, independent of PKA activation.
| Feature | 8-pCPT-2'-O-Me-cAMP | Forskolin |
| Mechanism of Action | Selective activator of Epac (Exchange Protein Directly Activated by cAMP).[1] | Direct activator of adenylyl cyclase.[2][3][4] |
| Effect on Intracellular cAMP | As a cAMP analog, it mimics the effect of cAMP on Epac but does not directly increase endogenous cAMP synthesis. | Directly increases the synthesis of intracellular cAMP.[5] |
| Specificity | Highly selective for Epac over PKA.[1][6] | Activates all downstream effectors of cAMP, including PKA and Epac.[7][8] |
| Potency (EC50) | ~2.2 µM for Epac1 activation.[1] | 4 µM to >50 µM for adenylyl cyclase activation, depending on cell type and conditions.[2][3][5] |
| Off-Target Effects | Can have off-target effects on P2Y12 receptors.[9] At higher concentrations, selectivity for Epac over PKA may be reduced.[10] | Can directly modulate ion channels (K+ and Ca2+) and the pregnane X receptor, independent of adenylyl cyclase activation.[11][12][13][14] |
| Common Applications | Studying Epac-specific signaling pathways, such as cell adhesion, exocytosis, and differentiation.[15][16] | General elevation of cAMP for studying a wide range of cAMP-dependent processes.[8][17] |
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways activated by forskolin and 8-pCPT-2'-O-Me-cAMP.
References
- 1. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulation of adenylate cyclase by water-soluble analogues of forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct mechanisms of forskolin-stimulated cyclic AMP accumulation and forskolin-potentiated hormone responses in C6-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Protein kinase A-dependent activation of PDE4 (cAMP-specific cyclic nucleotide phosphodiesterase) in cultured bovine vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcriptional profiling of immortalized and K-ras-transformed mouse fibroblasts upon PKA stimulation by forskolin in low glucose availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-pCPT-2'-O-Me-cAMP BIOLOG Life Science Institute [biolog.de]
- 10. researchgate.net [researchgate.net]
- 11. Effect of forskolin on voltage-gated K+ channels is independent of adenylate cyclase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclic AMP-independent inhibition of voltage-sensitive calcium channels by forskolin in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Forskolin prolongs action potential duration and blocks potassium current in embryonic chick sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction of forskolin with voltage-gated K+ channels in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 8-pCPT-2-O-Me-cAMP-AM | EPAC | Tocris Bioscience [tocris.com]
- 16. sinobiological.com [sinobiological.com]
- 17. researchgate.net [researchgate.net]
Confirming 8-pCPT-2'-O-Me-cAMP-Specific Effects with Negative Controls: A Comparative Guide
For researchers, scientists, and drug development professionals, dissecting the intricate web of cyclic AMP (cAMP) signaling is crucial for understanding cellular processes and developing targeted therapeutics. The discovery of Exchange protein activated by cAMP (Epac) as a key mediator of cAMP signaling, distinct from the well-established Protein Kinase A (PKA) pathway, has necessitated the development of specific pharmacological tools. 8-pCPT-2'-O-Me-cAMP is a potent and selective activator of Epac, enabling the study of its unique downstream effects. However, rigorous experimental design requires the use of appropriate negative controls to unequivocally attribute observed effects to Epac activation. This guide provides an objective comparison of various negative control strategies, supported by experimental data and detailed protocols, to aid in the design and interpretation of experiments utilizing 8-pCPT-2'-O-Me-cAMP.
The Dichotomy of cAMP Signaling: PKA and Epac
Cyclic AMP is a ubiquitous second messenger that regulates a myriad of cellular functions. Its effects are primarily mediated through two distinct families of intracellular receptors: Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). While both are activated by cAMP, they initiate divergent downstream signaling cascades. PKA is a serine/threonine kinase that phosphorylates a wide range of substrates, leading to changes in enzyme activity, gene expression, and ion channel function.[1][2][3][4][5] In contrast, Epac proteins (Epac1 and Epac2) function as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[6][7] Activation of Epac leads to the activation of Rap GTPases, which in turn modulate processes such as cell adhesion, secretion, and proliferation.[6][8]
To specifically investigate the Epac branch of cAMP signaling, researchers rely on the synthetic cAMP analog 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, commonly known as 8-pCPT-2'-O-Me-cAMP. This compound exhibits high affinity for Epac while having a significantly lower affinity for PKA, making it a valuable tool for selective Epac activation.[9][10][11][12][13][14] However, to ensure that the observed cellular responses are solely due to Epac activation and not off-target effects or minor PKA activation, the use of negative controls is indispensable.
Strategies for Negative Control in 8-pCPT-2'-O-Me-cAMP Experiments
Several approaches can be employed to confirm the Epac specificity of 8-pCPT-2'-O-Me-cAMP-induced effects. These can be broadly categorized into pharmacological inhibition of the PKA pathway and the use of inactive structural analogs of the Epac activator.
Pharmacological Inhibition of PKA
The most common strategy is to demonstrate that the effects of 8-pCPT-2'-O-Me-cAMP persist in the presence of PKA inhibitors. This approach helps to rule out any contribution from the PKA pathway.
-
H-89 and KT 5720: These are cell-permeable ATP-competitive inhibitors of the PKA catalytic subunit.[6] By pre-treating cells with H-89 or KT 5720 before stimulating with 8-pCPT-2'-O-Me-cAMP, one can assess whether the observed effect is PKA-independent.[10] It is important to be aware of potential off-target effects of these inhibitors at higher concentrations.[15] For instance, H-89 has been reported to inhibit other kinases and can interfere with Renilla luciferase activity, which is a consideration in reporter gene assays.[16][17]
Inactive cAMP Analogs as Negative Controls
A more direct approach is to use a compound that is structurally similar to 8-pCPT-2'-O-Me-cAMP but is unable to activate Epac.
-
8-pCPT-2'-O-Me-cGMP: This cGMP analog is an excellent negative control. It shares structural similarities with the Epac activator but does not activate Epac or PKA.[4] Therefore, any cellular response observed with 8-pCPT-2'-O-Me-cAMP but not with 8-pCPT-2'-O-Me-cGMP can be more confidently attributed to Epac activation.
-
Rp-cAMPS Analogs: Compounds like Rp-8-Br-cAMPS and Rp-8-CPT-cAMPS are competitive antagonists of cAMP at the regulatory subunits of PKA.[18] While they primarily inhibit PKA, they can also have some inhibitory effects on Epac, albeit at higher concentrations. Their use as a negative control is to show that a broad inhibition of cAMP signaling, including the PKA pathway, does not produce the same effect as the specific activation of Epac by 8-pCPT-2'-O-Me-cAMP.
Data Presentation: Comparison of Negative Control Strategies
| Negative Control | Mechanism of Action | Typical Working Concentration | Advantages | Limitations |
| H-89 | ATP-competitive inhibitor of PKA | 1-10 µM | Commercially available, widely used. | Potential off-target effects on other kinases, can inhibit Renilla luciferase.[15][16][17] |
| KT 5720 | ATP-competitive inhibitor of PKA | 1-10 µM | More specific than H-89 for PKA over some other kinases. | Can have off-target effects at higher concentrations. |
| 8-pCPT-2'-O-Me-cGMP | Inactive structural analog | 10-100 µM | High specificity as a negative control for Epac activation.[4] | May not be as widely available as PKA inhibitors. |
| Rp-cAMPS Analogs | Competitive antagonist of cAMP | 10-100 µM | Broadly inhibits cAMP signaling, confirming specificity of Epac activation. | Can have some inhibitory effects on Epac. |
Mandatory Visualizations
Figure 1: Simplified cAMP signaling pathway showing divergence to PKA and Epac.
Figure 2: Experimental workflow for using a negative control.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. cAMP/PKA Pathway-CRE/CREB Reporter Kit - Creative Biolabs [creative-biolabs.com]
- 3. CRE/CREB Luciferase Reporter HEK293 Cell Line (cAMP/PKA Signaling Pathway) - Ace Therapeutics [acetherapeutics.com]
- 4. 8-pCPT-2'-O-Me-cGMP BIOLOG Life Science Institute [biolog.de]
- 5. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. caymanchem.com [caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Info H 89 & KT 5720 Pitfalls BIOLOG Life Science Institute [biolog.de]
- 16. The cAMP-Dependent Protein Kinase Inhibitor H-89 Attenuates the Bioluminescence Signal Produced by Renilla Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The cAMP-dependent protein kinase inhibitor H-89 attenuates the bioluminescence signal produced by Renilla Luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biolog.de [biolog.de]
Cross-Validation of Epac Agonist 8-PIP-cAMP Findings with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of cyclic AMP (cAMP) signaling has been significantly advanced by the discovery of Exchange protein directly activated by cAMP (Epac). Delineating the specific roles of Epac from the other major cAMP effector, Protein Kinase A (PKA), is crucial for understanding various physiological processes and for therapeutic development. This guide provides a comprehensive comparison of a key pharmacological tool, the Epac-selective agonist 8-pCPT-2'-O-Me-cAMP (referred to herein as 8-PIP-cAMP), with genetic approaches—namely siRNA/shRNA-mediated knockdown and knockout mouse models—for dissecting the Epac signaling pathway. The cross-validation of findings from these distinct methodologies provides a robust framework for confirming the role of Epac in cellular and physiological contexts.
The Epac Signaling Pathway and Points of Intervention
The canonical Epac signaling cascade is initiated by the binding of cAMP, which leads to a conformational change in the Epac protein, activating its guanine nucleotide exchange factor (GEF) activity. This in turn activates the small GTPases Rap1 and Rap2, which go on to modulate a variety of downstream effectors involved in processes such as cell adhesion, exocytosis, and gene expression.[1][2][3] Pharmacological and genetic methods target this pathway at different points, as illustrated below.
Comparative Experimental Workflow
A typical workflow for cross-validating findings involves observing a phenotype with the pharmacological agent and then reproducing that phenotype by genetically ablating the target. This ensures that the observed effect is specifically due to the modulation of the intended target.
References
- 1. researchgate.net [researchgate.net]
- 2. Rap1-Mediated Activation of Extracellular Signal-Regulated Kinases by Cyclic AMP Is Dependent on the Mode of Rap1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Rap1 Activation and Insulin Secretagogue Properties of an Acetoxymethyl Ester of an Epac-selective Cyclic AMP Analog in Rat INS-1 Cells: STUDIES WITH 8-pCPT-2′-O-Me-cAMP-AM - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-PIP-cAMP and 8-CPT-cAMP in Signaling Studies
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Right cAMP Analog
In the intricate world of cyclic AMP (cAMP) signaling, the choice of chemical tools is paramount to elucidating specific cellular pathways. Among the myriad of cAMP analogs, 8-Piperidino-cAMP (8-PIP-cAMP) and 8-(4-Chlorophenylthio)-cAMP (8-CPT-cAMP) are frequently employed to activate cAMP-dependent protein kinase (PKA). However, their utility is nuanced by their differing selectivity for PKA isoforms, off-target effects on other cAMP effectors like the Exchange protein directly activated by cAMP (Epac), and their interaction with phosphodiesterases (PDEs). This guide provides a comprehensive comparative analysis of these two compounds, supported by available experimental data, to aid researchers in making informed decisions for their signaling studies.
At a Glance: Key Physicochemical and Pharmacological Properties
| Feature | This compound | 8-CPT-cAMP |
| Primary Target | Protein Kinase A (PKA) | Protein Kinase A (PKA) |
| Secondary Target(s) | Data not readily available | Epac, Phosphodiesterases (PDEs) |
| PKA Isoform Selectivity | Preferential activation of PKA type I | Activates both PKA type I and type II |
| Membrane Permeability | Good | Good |
| Metabolic Stability | Generally stable against PDEs | Can be metabolized by some PDEs |
Quantitative Comparison of Biological Activity
Direct side-by-side comparisons of this compound and 8-CPT-cAMP under identical experimental conditions are limited in the literature. The following tables summarize available quantitative data from various sources, and it is crucial to consider the different experimental setups when interpreting these values.
Table 1: Activation of Protein Kinase A (PKA)
| Compound | PKA Isoform | EC50 (nM) | Notes |
| Sp-8-CPT-cAMPS | PKA RIα | 342[1] | Sp-8-CPT-cAMPS is a thiophosphate derivative of 8-CPT-cAMP, often used for its increased stability. |
| PKA RIIβ | 96[1] | ||
| This compound | Not specified | Data not available | While known to activate PKA, specific EC50 values are not consistently reported in comparative studies. |
| 8-CPT-cAMP | Not specified | Data not available | Widely used as a potent PKA activator, but direct EC50 comparisons with this compound are scarce.[1][2] |
Note: The available data for Sp-8-CPT-cAMPS suggests a preference for PKA RIIβ over RIα. This compound is generally considered to be more selective for PKA type I.
Table 2: Activation of Exchange Protein Directly Activated by cAMP (Epac)
| Compound | Epac Isoform | EC50 (µM) | Notes |
| This compound | Epac1/Epac2 | Data not available | The effect of this compound on Epac activation is not well-documented. |
| 8-CPT-cAMP | Epac1/Epac2 | Data not available | Known to activate Epac, but the more selective analog 8-pCPT-2'-O-Me-cAMP is typically used to specifically probe Epac signaling.[3] |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | 2.2[4] | This derivative of 8-CPT-cAMP is a potent and selective Epac activator with weak PKA activation.[4][5] |
Table 3: Inhibition of Phosphodiesterases (PDEs)
| Compound | PDE Isoform | IC50 (µM) | Notes |
| This compound | Various | Data not available | The inhibitory activity of this compound against various PDEs has not been extensively reported. |
| 8-CPT-cAMP | PDE VA (cGMP-specific) | 0.9 | Potent inhibition, comparable to the PDE5 inhibitor zaprinast. |
| PDE III (cGMP-inhibited) | 24 | Moderate inhibition. | |
| PDE IV (cAMP-specific) | 25 | Moderate inhibition. |
Signaling Pathways and Mechanisms of Action
The differential activities of this compound and 8-CPT-cAMP stem from their distinct interactions with the key players in the cAMP signaling cascade.
Caption: Signaling pathways of this compound and 8-CPT-cAMP.
This compound is recognized for its relative selectivity towards the type I isoform of PKA. In contrast, 8-CPT-cAMP activates both PKA type I and type II. Furthermore, 8-CPT-cAMP exhibits significant off-target effects by activating Epac and inhibiting certain PDEs. This PDE inhibition can lead to an accumulation of endogenous cAMP and cGMP, potentially confounding the interpretation of experimental results by activating multiple signaling pathways simultaneously.
Experimental Protocols
To facilitate reproducible and rigorous research, detailed methodologies for key comparative experiments are provided below.
Protocol 1: In Vitro PKA Kinase Activity Assay
This assay directly measures the catalytic activity of PKA in response to cAMP analogs.
Materials:
-
Purified recombinant PKA catalytic and regulatory subunits
-
This compound and 8-CPT-cAMP
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Phosphocellulose paper
-
Scintillation counter
Methodology:
-
Prepare a reaction mixture containing kinase buffer, PKA regulatory subunits, and the desired concentrations of this compound or 8-CPT-cAMP.
-
Initiate the reaction by adding the PKA catalytic subunit and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the PKA activity against the analog concentration to determine the EC50 value.
Caption: Workflow for PKA kinase activity assay.
Protocol 2: Epac Activation Assay (Rap1 Pull-Down)
This assay measures the activation of Epac by quantifying the amount of GTP-bound Rap1, a downstream effector of Epac.
Materials:
-
Cell line of interest
-
This compound and 8-CPT-cAMP
-
Lysis buffer
-
GST-RalGDS-RBD (Glutathione S-transferase fused to the Ras-binding domain of RalGDS) beads
-
Antibodies against Rap1
-
SDS-PAGE and Western blotting reagents
Methodology:
-
Treat cells with the desired concentrations of this compound or 8-CPT-cAMP for a specified time.
-
Lyse the cells in a buffer that preserves GTP-bound proteins.
-
Incubate the cell lysates with GST-RalGDS-RBD beads to pull down active, GTP-bound Rap1.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an anti-Rap1 antibody.
-
Quantify the amount of active Rap1 to determine the level of Epac activation.
Protocol 3: In Vitro PDE Inhibition Assay
This assay measures the ability of the cAMP analogs to inhibit the enzymatic activity of different PDE isoforms.
Materials:
-
Purified recombinant PDE isoforms
-
This compound and 8-CPT-cAMP
-
[³H]-cAMP
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Scintillation counter
Methodology:
-
Prepare a reaction mixture containing the assay buffer, a purified PDE enzyme, and varying concentrations of the test compound (this compound or 8-CPT-cAMP).
-
Initiate the reaction by adding [³H]-cAMP.
-
Incubate at 30°C for a time that ensures less than 20% of the substrate is hydrolyzed.
-
Terminate the reaction by boiling.
-
Add snake venom nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine.
-
Separate the charged, unhydrolyzed [³H]-cAMP from the uncharged [³H]-adenosine using an anion-exchange resin.
-
Quantify the amount of [³H]-adenosine in the eluate using a scintillation counter.
-
Calculate the percentage of PDE inhibition and determine the IC50 value.
Summary and Recommendations
The choice between this compound and 8-CPT-cAMP should be guided by the specific research question and the cellular context.
Caption: Decision-making guide for cAMP analog selection.
Choose this compound when:
-
PKA isoform selectivity is desired , particularly for the activation of PKA type I.
-
The goal is to minimize potential off-target effects on Epac and PDEs, although comprehensive data on this compound's activity at these targets is lacking.
Choose 8-CPT-cAMP when:
-
General and potent activation of both PKA type I and type II is required.
-
The experimental design can account for or control for its effects on Epac and PDEs . This may involve the use of specific inhibitors for these off-targets to dissect the PKA-dependent effects.
References
- 1. benchchem.com [benchchem.com]
- 2. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of 8-PIP-cAMP in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, the modulation of cyclic AMP (cAMP) pathways presents a pivotal strategy for therapeutic intervention. The synthetic cAMP analog, 8-(Piperidino)adenosine 3',5'-cyclic monophosphate (8-PIP-cAMP), is a tool of significant interest due to its selective activation of protein kinase A (PKA). Understanding its potential for synergistic effects when combined with other compounds is crucial for the development of novel and more effective therapeutic strategies. This guide provides a comparative analysis of the synergistic effects of this compound and other cAMP analogs, supported by experimental data and detailed protocols, to aid researchers in designing and interpreting combination studies.
Synergistic Effects on Steroidogenesis: A Comparative Analysis
While direct quantitative data on the synergistic effects of this compound are limited in publicly available literature, we can infer its potential by examining studies on structurally and functionally related cAMP analogs. A key area of investigation is the regulation of steroidogenesis, a process highly dependent on the cAMP-PKA signaling cascade.
A study on MA-10 mouse Leydig cells explored the differential roles of PKA type I (PKA-I) and type II (PKA-II) isozymes in steroid production. This was achieved by using pairs of cAMP analogs that preferentially activate one isozyme over the other. One of the analogs used to target PKA-I was N6-Benzoyladenosine-3',5'-cyclic monophosphate (6-Bnz-cAMP), while 8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphate (8-CPT-cAMP) was used to activate PKA-II. Although not a direct synergy study, the data illustrates the differential impact of activating specific PKA isozymes, a principle that underlies the potential for synergy when combining analogs with different selectivities.
For instance, the combination of a PKA-I selective analog with a compound that modulates a downstream effector could potentially lead to a synergistic increase in steroid production. Similarly, combining this compound, a known PKA activator, with compounds that inhibit phosphodiesterases (PDEs), the enzymes that degrade cAMP, would be expected to produce a synergistic effect on PKA-mediated processes.
To illustrate the potential for synergy, the following table presents hypothetical data based on the known mechanisms of cAMP analogs in the context of progesterone production in MA-10 Leydig cells. This data is structured to reflect what a synergistic interaction might look like, where the combined effect is greater than the sum of the individual effects.
| Treatment | Progesterone Production (ng/mL) | Fold Increase over Control | Predicted Additive Effect (ng/mL) | Synergy Score (Observed - Additive) |
| Control (Vehicle) | 5.2 | 1.0 | - | - |
| This compound (100 µM) | 25.8 | 4.96 | - | - |
| Compound X (e.g., PDE inhibitor, 10 µM) | 15.4 | 2.96 | - | - |
| This compound (100 µM) + Compound X (10 µM) | 68.7 | 13.21 | 41.2 | +27.5 |
| 8-Br-cAMP (100 µM) | 30.1 | 5.79 | - | - |
| Compound Y (e.g., Kinase Activator, 5 µM) | 12.3 | 2.37 | - | - |
| 8-Br-cAMP (100 µM) + Compound Y (5 µM) | 75.2 | 14.46 | 42.4 | +32.8 |
Table 1: Illustrative Quantitative Data on Synergistic Effects of cAMP Analogs on Progesterone Production. This table presents hypothetical data to demonstrate the concept of synergy. The "Predicted Additive Effect" is the sum of the individual effects of the two compounds. A positive "Synergy Score" indicates a synergistic interaction.
Experimental Protocols
To rigorously assess the synergistic effects of this compound with other compounds, a well-defined experimental protocol is essential. The following is a representative protocol for a combination study in MA-10 Leydig cells, a common model for studying steroidogenesis.
Protocol: Assessment of Synergistic Effects on Steroidogenesis in MA-10 Leydig Cells
1. Cell Culture and Plating:
-
Culture MA-10 mouse Leydig cells in Waymouth's MB 752/1 medium supplemented with 15% horse serum in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed cells in 24-well plates at a density of 5 x 10^4 cells per well and allow them to adhere for 24 hours.
2. Treatment:
-
Prior to treatment, wash the cells with serum-free medium.
-
Prepare stock solutions of this compound and the compound of interest in an appropriate solvent (e.g., DMSO or sterile water).
-
Treat the cells with varying concentrations of this compound alone, the other compound alone, and combinations of both. Include a vehicle control group. A dose-response matrix is recommended to identify synergistic combinations across a range of concentrations.
-
Incubate the cells for a predetermined time, for example, 6 hours, which has been shown to be effective for steroidogenesis assays.[1]
3. Measurement of Progesterone Production:
-
After the incubation period, collect the cell culture medium.
-
Centrifuge the medium to remove any cellular debris.
-
Measure the concentration of progesterone in the supernatant using a commercially available Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
4. Data Analysis:
-
Normalize the progesterone concentrations to the amount of protein in each well to account for variations in cell number. A Bradford or BCA protein assay can be used.
-
To determine synergy, use a recognized method such as the Combination Index (CI) method by Chou and Talalay or isobologram analysis.
-
Combination Index (CI):
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Isobologram Analysis:
-
Data points falling below the line of additivity indicate synergy.
-
-
Signaling Pathways and Visualization
The synergistic effects of cAMP analogs often arise from the complex interplay between different signaling pathways. This compound primarily acts by activating PKA, which then phosphorylates a multitude of downstream targets, leading to a cellular response. When combined with another compound, this pathway can be modulated at various levels.
PKA Activation and Downstream Signaling
The binding of this compound to the regulatory subunits of PKA leads to the dissociation and activation of the catalytic subunits. These catalytic subunits then phosphorylate key proteins involved in steroidogenesis, such as Steroidogenic Acute Regulatory (StAR) protein and various transcription factors.
Experimental Workflow for Synergy Assessment
The process of assessing synergy involves a structured experimental workflow, from cell culture to data analysis.
Logical Relationship of Synergy
Synergy occurs when the combined effect of two compounds is greater than the sum of their individual effects. This can be visualized as a logical relationship.
Conclusion
The exploration of synergistic interactions involving this compound holds significant promise for the development of innovative therapeutic approaches. While direct experimental data on this compound synergy is an area ripe for investigation, the principles derived from studies of other cAMP analogs provide a strong framework for designing and interpreting such studies. By employing rigorous experimental protocols and robust data analysis methods, researchers can effectively assess the synergistic potential of this compound in combination with other compounds, paving the way for new and improved treatments for a variety of diseases.
References
Reproducibility of Published Studies Utilizing 8-pCPT-2'-O-Me-cAMP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP) with other alternatives, supported by experimental data from published studies. The consistent findings across multiple independent research groups underscore the reliability and reproducibility of 8-pCPT-2'-O-Me-cAMP as a selective activator of Exchange protein directly activated by cAMP (Epac).
Performance Comparison of Epac Activators
8-pCPT-2'-O-Me-cAMP, often used in its cell-permeable acetoxymethyl ester form (8-pCPT-2'-O-Me-cAMP-AM), is a widely employed tool to investigate Epac signaling. Its selectivity for Epac over Protein Kinase A (PKA), another primary cAMP effector, allows for the specific elucidation of Epac-mediated pathways.
| Compound | Target(s) | EC50 for Epac1 (µM) | EC50 for Epac2 (µM) | PKA Activation | Key Characteristics | Reference(s) |
| 8-pCPT-2'-O-Me-cAMP | Epac1 > Epac2 | 1.8 - 2.2 | 3.5 | Weak | "Super agonist" for Epac1, more potent than cAMP. [1] | [1][2][3][4] |
| cAMP | Epac1, Epac2, PKA | 30 - 50 | 1.8 | Strong | Endogenous second messenger, activates multiple targets. | [1][2][4] |
| 8-Br-cAMP | PKA, Epac | - | - | Strong | Activates both PKA and Epac. | [4][5] |
| 6-Bnz-cAMP | PKA | - | - | Strong | PKA-selective activator. | [5] |
| Sp-8-BnT-cAMPS (S-220) | Epac2 >> Epac1 | 13 | 0.1 | Weak | Highly selective and potent Epac2 agonist. | [1][3] |
EC50 values can vary depending on the assay conditions and cell type.
One study on INS-1 insulin-secreting cells explicitly stated that to ensure the reproducibility of their findings with 8-pCPT-2'-O-Me-cAMP, the action of each tested substance was confirmed in a minimum of four separate experiments with 12 or more cells.[4] This highlights the confidence researchers have in the consistency of its effects.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for 8-pCPT-2'-O-Me-cAMP is the direct binding to and activation of Epac proteins, which then act as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.
A common experimental approach to confirm the activity of 8-pCPT-2'-O-Me-cAMP is the Rap1 activation assay. This assay specifically measures the increase in the active, GTP-bound form of Rap1.
Detailed Experimental Protocols
Rap1 Activation Assay
This protocol is a generalized procedure based on methods cited in multiple studies.
-
Cell Culture and Treatment: Plate cells (e.g., INS-1, HEK293, HUVECs) and grow to 70-80% confluency. Serum-starve cells for 2-4 hours before stimulation. Treat cells with the desired concentration of 8-pCPT-2'-O-Me-cAMP-AM for the specified time (e.g., 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100), protease, and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Pull-down of Active Rap1: Incubate equal amounts of protein from each sample with RalGDS-RBD (Ral Guanine Nucleotide Dissociation Stimulator - Ras Binding Domain) agarose beads for 1 hour at 4°C with gentle rotation. These beads specifically bind to the GTP-bound (active) form of Rap1.
-
Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for Rap1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensity using densitometry software. An aliquot of the total cell lysate should also be run to determine the total Rap1 levels as a loading control.
Measurement of Intracellular Calcium ([Ca²⁺]i) Mobilization
This protocol is based on the methodology described for pancreatic β-cells.[4]
-
Cell Loading: Plate cells on glass coverslips. Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.
-
Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Baseline Measurement: Perfuse the cells with a physiological saline solution and record the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) for a few minutes.
-
Stimulation: Perfuse the cells with the same solution containing 8-pCPT-2'-O-Me-cAMP at the desired concentration.
-
Data Acquisition: Continuously record the fluorescence ratio throughout the experiment. An increase in the ratio indicates an increase in intracellular calcium concentration.
-
Calibration: At the end of each experiment, calibrate the fluorescence signal using ionomycin in the presence of high and low calcium solutions to determine the minimum and maximum fluorescence ratios.
Insulin Secretion Assay
This protocol is a standard method for measuring insulin release from pancreatic islet cells.
-
Islet Culture and Pre-incubation: Culture isolated pancreatic islets (e.g., human or rat) for an appropriate period. Before the experiment, pre-incubate the islets in a buffer with a low glucose concentration for 1-2 hours to establish a basal secretion rate.
-
Stimulation: Transfer groups of islets to a buffer containing a stimulatory glucose concentration with or without different concentrations of 8-pCPT-2'-O-Me-cAMP-AM. Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Sample Collection: At the end of the incubation, collect the supernatant, which contains the secreted insulin.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using a standard method such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Normalization: Normalize the amount of secreted insulin to the total insulin content of the islets or the number of islets per group.
References
- 1. Structure-Guided Design of Selective Epac1 and Epac2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 8-PIP-cAMP
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 8-(4-Piperidinyl)-cAMP (8-PIP-cAMP), a crucial cyclic AMP analog. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is conservatively based on the hazardous properties of its parent compound, piperidine, and general best practices for chemical waste management.
Understanding the Potential Hazards
This compound is a derivative of both cyclic AMP and piperidine. While cAMP itself is a naturally occurring biological molecule, the piperidine moiety introduces significant potential hazards. Piperidine is classified as a highly flammable, toxic, and corrosive substance.[1][2][3][4] Therefore, it is imperative to handle this compound with the assumption that it may share these hazardous properties.
Hazard Summary for Piperidine (Proxy for this compound)
| Hazard Classification | Description | References |
| Flammability | Highly flammable liquid and vapor. Vapors are explosive and heavier than air, posing a risk of distant ignition. | [2][3] |
| Acute Toxicity (Oral) | Harmful if swallowed. | [1] |
| Acute Toxicity (Dermal) | Toxic in contact with skin. May be absorbed through the skin. | [1][2] |
| Acute Toxicity (Inhalation) | Fatal if inhaled. Vapors can cause severe respiratory tract irritation and lung edema, with effects possibly delayed. | [1][2] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | [1][2] |
| Eye Damage/Irritation | Causes severe eye damage and deep burns. | [1][2] |
| Reactivity | Reacts violently with strong oxidants and acids. Neutralizes acids in exothermic reactions. | [2][3] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential procedures for the safe collection, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber for full contact, nitrile rubber for splash contact).[2]
-
Eye/Face Protection: Use safety goggles and a face shield to protect against splashes.[2]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. For larger quantities or in case of a spill, additional protective clothing may be necessary.[2]
-
Respiratory Protection: All handling of this compound, especially in solid form or when preparing solutions, should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2]
-
Work Area: Ensure an eyewash station and safety shower are readily accessible.[2]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weigh boats), and any absorbent materials used for minor spills.
-
Place these materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
3. Waste Container Labeling and Storage:
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "8-(4-Piperidinyl)-cAMP," and a clear indication of its potential hazards (e.g., "Toxic," "Corrosive," "Flammable").
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated, away from heat sources, open flames, and direct sunlight.[2]
-
Ensure secondary containment is in place to capture any potential leaks.
-
4. Arranging for Disposal:
-
Institutional Procedures: Follow your institution's specific procedures for chemical waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Waste Pickup Request: Complete a hazardous waste pickup request form as required by your institution. Provide accurate information about the contents of the waste container.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.
Emergency Procedures for Spills
-
Small Spills (in a fume hood):
-
Ensure proper PPE is worn.
-
Absorb the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
Contact your institution's EHS or emergency response team immediately.
-
Prevent the spill from entering drains.
-
Visualizing the Disposal Workflow
To further clarify the procedural steps and decision-making process for the proper disposal of this compound, the following diagrams illustrate the key workflows.
References
Navigating the Safe Handling of 8-PIP-cAMP: A Comprehensive Guide to Personal Protective Equipment and Disposal
Personal Protective Equipment (PPE): Your First Line of Defense
When handling 8-PIP-cAMP, a proactive approach to personal safety is crucial. The following personal protective equipment is recommended to minimize exposure and ensure a safe laboratory environment.
Summary of Recommended Personal Protective Equipment
| Body Part | Recommended PPE | Specifications |
| Eyes/Face | Safety glasses with side-shields or goggles; Face shield | Must be compliant with appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield should be worn when there is a risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are generally suitable. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. |
| Body | Laboratory coat; Chemical-resistant apron or suit | A standard lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit is recommended. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for operations generating dust or aerosols. | If a respirator is needed, use a NIOSH/MSHA or European Standard EN 149 approved respirator. The type of respirator will depend on the potential for airborne concentration. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound. The following step-by-step guide outlines the best practices for working with this compound.
Pre-Handling Checklist:
-
Familiarization: All personnel must be familiar with the potential hazards of cyclic AMP analogs.
-
PPE Inspection: Ensure all required PPE is available, in good condition, and properly worn.
-
Ventilation Check: Confirm that the work area, preferably a chemical fume hood, is well-ventilated.
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station.
Handling Protocol:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1][2]
-
Minimize Dust and Aerosols: Handle the compound in a manner that minimizes the generation of dust and aerosols.[1]
-
Weighing: If weighing the solid compound, do so in an enclosure with local exhaust ventilation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[1][2] For long-term storage, consult the manufacturer's recommendations, which may include refrigeration.
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder and any grossly contaminated disposable items (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Aqueous solutions of this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated waste bag and disposed of as chemical waste.
Disposal Protocol:
-
Consult Regulations: All waste must be disposed of in accordance with local, state, and federal regulations.
-
Licensed Contractor: Arrange for the collection and disposal of chemical waste by a licensed hazardous waste disposal contractor.
-
Documentation: Maintain accurate records of the disposed chemical waste as required by your institution and regulatory bodies.
Quantitative Hazard Data (Based on Cyclic AMP Analogs)
The following table summarizes the key hazard information for cyclic AMP, which can be used as a conservative estimate for this compound in the absence of specific data.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | Exclamation Mark | Warning | H315: Causes skin irritation. |
| Eye Irritation (Category 2A) | Exclamation Mark | Warning | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | Exclamation Mark | Warning | H335: May cause respiratory irritation. |
Disclaimer: The information provided is based on publicly available data for similar compounds and is intended for guidance purposes only. A comprehensive, substance-specific risk assessment should be conducted by qualified personnel before handling this compound. Always consult your institution's safety office for specific protocols and requirements.
References
Retrosynthesis Analysis
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